molecular formula C13H8FNO4 B572845 5-(4-Carboxy-3-fluorophenyl)nicotinic acid CAS No. 1258613-93-2

5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Cat. No.: B572845
CAS No.: 1258613-93-2
M. Wt: 261.208
InChI Key: HODASSBFEUUHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a multifunctional scaffold for advanced research and development. Its structure, featuring biphenyl rings with carboxylic acid and fluorine substituents, makes it a valuable precursor in medicinal chemistry for constructing novel molecules with potential anxiolytic or other neurological activities. In material science, this compound serves as a key building block for organic electronic materials. The fluorine atom and carboxylic acid groups facilitate tuning of electronic properties and molecular packing, which is critical for developing organic semiconductors. Furthermore, its structural characteristics make it an excellent candidate for fundamental photophysical studies, including investigations into excited-state intramolecular proton transfer (ESIPT), which is valuable for creating new fluorescent sensors and probes. Researchers also utilize this chemical as an analytical standard for accurate quantification in complex mixtures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-4-7(1-2-10(11)13(18)19)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODASSBFEUUHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687879
Record name 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258613-93-2
Record name 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 5-(4-carboxy-3-fluorophenyl)nicotinic acid, a key building block in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the protection of the carboxylic acid functionalities, followed by a pivotal Suzuki-Miyaura cross-coupling reaction, and culminating in a deprotection step to yield the target molecule. This guide offers detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three main stages to ensure high yields and purity. The carboxylic acid groups of the starting materials are first protected as ethyl esters to prevent unwanted side reactions during the carbon-carbon bond formation. The core of the synthesis is a palladium-catalyzed Suzuki-Miyaura coupling, which efficiently constructs the biaryl scaffold. The final step involves the hydrolysis of the ester groups to afford the desired di-acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Hydrolysis A 5-Bromonicotinic acid B Ethyl 5-bromonicotinate A->B Ethanol, H₂SO₄ D Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate B->D C 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid C->D E This compound D->E NaOH, H₂O/EtOH

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromonicotinate

This initial step protects the carboxylic acid group of 5-bromonicotinic acid as an ethyl ester to prevent interference in the subsequent Suzuki coupling reaction.[1]

Reaction Scheme:

5-Bromonicotinic acid + Ethanol --(H₂SO₄)--> Ethyl 5-bromonicotinate

Procedure:

  • To a suspension of 5-bromonicotinic acid (1 equivalent) in ethanol (10 volumes), slowly add concentrated sulfuric acid (0.6 equivalents) dropwise with stirring.[1]

  • Heat the reaction mixture to reflux and maintain for 22 hours.[1]

  • After cooling to room temperature, quench the reaction by adding water (10 volumes).

  • Extract the aqueous mixture with dichloromethane (3 x 25 volumes).[1]

  • Wash the combined organic layers sequentially with a 10% aqueous solution of sodium carbonate and water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate as a white solid.[1]

Step 2: Suzuki-Miyaura Coupling for the Synthesis of Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate

This core step involves the palladium-catalyzed cross-coupling of ethyl 5-bromonicotinate with 2-fluoro-4-(methoxycarbonyl)phenylboronic acid to form the central biaryl structure. The carboxylic acid on the boronic acid is also protected, in this case as a methyl ester.

Reaction Scheme:

Ethyl 5-bromonicotinate + 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid --(Pd Catalyst, Base)--> Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate

Procedure:

  • In a Schlenk flask, combine ethyl 5-bromonicotinate (1.0 equivalent), 2-fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate.

Step 3: Hydrolysis to this compound

The final step is the deprotection of both ester groups to yield the target di-acid. Base-catalyzed hydrolysis is an effective method for this transformation.

Reaction Scheme:

Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate --(NaOH, H₂O/EtOH)--> this compound

Procedure:

  • Dissolve the diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (excess, e.g., 4 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Yields for the Synthesis of Ethyl 5-bromonicotinate

ReagentMolar Mass ( g/mol )Molar Eq.
5-Bromonicotinic acid202.011.0
Ethanol46.07Solvent
Sulfuric acid98.080.6
Product Molar Mass ( g/mol ) Representative Yield
Ethyl 5-bromonicotinate230.0682%[1]

Table 2: Reagents and Representative Yields for the Suzuki-Miyaura Coupling

ReagentMolar Mass ( g/mol )Molar Eq.
Ethyl 5-bromonicotinate230.061.0
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid197.961.2
Potassium Carbonate138.212.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.05
Product Molar Mass ( g/mol ) Representative Yield
Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate347.3370-85%

Table 3: Reagents and Representative Yields for the Hydrolysis

ReagentMolar Mass ( g/mol )Molar Eq.
Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate347.331.0
Sodium Hydroxide40.004.0
Product Molar Mass ( g/mol ) Representative Yield
This compound261.2185-95%

Table 4: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Purity ≥96%[2]
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, methanol; sparingly soluble in water
Storage Store at 2-8°C, sealed in a dry environment[3]

Signaling Pathways and Logical Relationships

The experimental workflow can be visualized as a logical progression of steps, each with specific inputs and outputs.

Experimental_Workflow cluster_esterification Esterification cluster_coupling Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis start 5-Bromonicotinic Acid esterification_process Reflux with Ethanol & H₂SO₄ start->esterification_process ester_product Ethyl 5-bromonicotinate esterification_process->ester_product coupling_process Pd-catalyzed Cross-Coupling ester_product->coupling_process boronic_acid 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid boronic_acid->coupling_process diester_product Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate coupling_process->diester_product hydrolysis_process Base-catalyzed Hydrolysis (NaOH) diester_product->hydrolysis_process final_product This compound hydrolysis_process->final_product

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Carboxy-3-fluorophenyl)nicotinic acid (CAS No. 1258613-93-2) is a fluorinated derivative of nicotinic acid. This document provides a summary of its known chemical properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents general experimental protocols and data for the parent compound, nicotinic acid, as a comparative reference. This information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented, the following core properties have been identified.

PropertyValueSource
CAS Number 1258613-93-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C13H8FNO4--INVALID-LINK--[1]
Molecular Weight 261.21 g/mol --INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[3]
Storage Temperature 2-8°C--INVALID-LINK--[3]

Comparative Data: Nicotinic Acid

To provide a frame of reference, the following table summarizes the well-established chemical properties of the parent compound, nicotinic acid.

PropertyValueSource
CAS Number 59-67-6--INVALID-LINK--[4]
Molecular Formula C6H5NO2--INVALID-LINK--[4]
Molecular Weight 123.11 g/mol --INVALID-LINK--[4]
Melting Point 236-239 °C--INVALID-LINK--[4]
Solubility in Water Soluble--INVALID-LINK--[4]
Solubility in Organic Solvents Soluble in DMSO and dimethyl formamide (~1 mg/mL)--INVALID-LINK--[5]
pKa 4.85 (carboxylic acid)Not directly cited

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the characterization of this compound. These are based on standard laboratory techniques for small molecules.

Synthesis

A general approach to the synthesis of analogous bi-aryl nicotinic acid derivatives often involves a Suzuki coupling reaction. A plausible, though not experimentally verified, synthetic route for this compound could involve the coupling of a boronic acid derivative of the fluorophenyl-carboxylic acid with a brominated nicotinic acid ester, followed by hydrolysis.

Disclaimer: The following is a hypothetical synthetic scheme and has not been experimentally validated for this specific compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Product cluster_hydrolysis Final Step cluster_product Final Product Reactant1 5-Bromonicotinic acid ester Reaction Suzuki Coupling (e.g., Pd catalyst, base) Reactant1->Reaction Reactant2 4-Carboxy-3-fluorophenylboronic acid Reactant2->Reaction Intermediate Diester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, then acid workup) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Characterization_Workflow Start Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR Infrared Spectroscopy (FTIR) Start->IR Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity Purity Assessment (e.g., HPLC, LC-MS) Purity->Data_Analysis PhysChem Physicochemical Properties (Melting Point, Solubility) PhysChem->Data_Analysis

References

A Comprehensive Guide to the Physicochemical Characterization of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, a fluorinated bi-aromatic dicarboxylic acid. Due to its structural motifs, including a nicotinic acid core, this compound is of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and two carboxylic acid groups significantly influences its electronic properties, solubility, and potential biological interactions.

This document outlines the known properties of the compound and presents standardized, detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient (logP). These characterization data are crucial for drug development, enabling researchers to understand and predict a compound's behavior in biological systems.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. While basic molecular information is available, many experimental parameters such as melting point, solubility, pKa, and logP are not widely reported in public literature. The subsequent sections provide detailed protocols for the experimental determination of these essential values.

PropertyDataSource
IUPAC Name 5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid-
CAS Number 1258613-93-2[1]
Molecular Formula C13H8FNO4[1]
Molecular Weight 261.21 g/mol [1]
Chemical Structure O=C(O)C1=CC=C(C=C1F)C2=CN=C(C=C2)C(O)=O[1]
Melting Point Not available. See Protocol 2.1 for determination.-
Boiling Point Not available. (Decomposition likely at high temp.)-
Solubility Not available. See Protocol 2.2 for determination.-
pKa Not available. See Protocol 2.3 for determination.-
logP (Octanol/Water) Not available. See Protocol 2.4 for determination.-
Storage Conditions Store sealed in a dry environment at 2-8°C.[1]

Detailed Experimental Protocols

This section provides standardized methodologies for the experimental characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[2] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[3]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (closed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

  • Spatula

  • This compound sample

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the closed end of the tube gently on a hard surface to pack the sample down into the bottom. Repeat until a packed column of 2-3 mm high is achieved.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Rapid Determination (Optional): First, perform a rapid heating to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

  • Accurate Determination: For an accurate reading, begin heating the apparatus. Once the temperature is about 10-15°C below the approximate melting point, slow the heating rate to 1-2°C per minute.[4]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts.[4][5]

  • Reporting: The melting point is reported as the range T1-T2. For high accuracy, the procedure should be repeated at least twice, and the results should be consistent.

experimental_workflow_melting_point start Start prep Grind Sample to Fine Powder start->prep load Load Capillary Tube (2-3 mm) prep->load setup Place in Melting Point Apparatus load->setup heat Heat Slowly (1-2°C / min) setup->heat observe Observe Melting heat->observe record_t1 Record T1 (First Liquid) observe->record_t1 Melting Begins record_t2 Record T2 (All Liquid) observe->record_t2 Melting Complete record_t1->observe Continue Heating report Report Range (T1 - T2) record_t2->report end End report->end

Caption: Workflow for Melting Point Determination.
Solubility Assessment

Solubility is a measure of a compound's ability to dissolve in a solvent. It is fundamental to formulation, bioavailability, and designing purification strategies. A qualitative assessment can be performed using a range of solvents to classify the compound.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent. The mixture is agitated, and the solubility is determined by visual inspection. The acidic and basic nature of the compound can be inferred from its solubility in aqueous acidic or basic solutions.[6][7]

Apparatus and Materials:

  • Test tubes and rack

  • Vortex mixer or magnetic stirrer

  • Spatula and analytical balance

  • Graduated cylinders or pipettes

  • Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl(aq), 5% w/v NaOH(aq), 5% w/v NaHCO3(aq)

  • Litmus or pH paper

Procedure:

  • Water Solubility: Place 25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6] Observe if the solid dissolves completely.

  • pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[7] Given the two carboxylic acid groups, an acidic nature is expected.

  • Ether Solubility: In a separate test tube, test the solubility of 25 mg of the compound in 0.75 mL of diethyl ether.[6]

  • Acid/Base Solubility (if water-insoluble):

    • 5% NaOH: To a test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution. Solubility indicates an acidic functional group.[7]

    • 5% NaHCO3: Repeat the test with 5% NaHCO3 solution. Solubility in this weak base suggests a strongly acidic group, such as a carboxylic acid.[7]

    • 5% HCl: Repeat the test with 5% HCl solution. Solubility would indicate a basic functional group (e.g., an amine), which is present in the pyridine ring.[6]

  • Classification: Based on the results, classify the compound's solubility. The presence of two carboxylic acid groups and a basic nitrogen atom makes the compound amphoteric, and it is expected to be soluble in both aqueous acid and aqueous base.

solubility_flowchart start Start: 25 mg of Compound water Add 0.75 mL Water start->water soluble_water Soluble in Water Test pH with Litmus water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No acidic Acidic (Class Sa) soluble_water->acidic Red basic Basic (Class Sb) soluble_water->basic Blue neutral Neutral (Class Sg) soluble_water->neutral No Change naoh Add 5% NaOH insoluble_water->naoh soluble_naoh Soluble in NaOH naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH naoh->insoluble_naoh No nahco3 Add 5% NaHCO3 soluble_naoh->nahco3 strong_acid Soluble: Strong Acid (Class As) nahco3->strong_acid Yes weak_acid Insoluble: Weak Acid (Class Aw) nahco3->weak_acid No hcl Add 5% HCl insoluble_naoh->hcl base Soluble: Base (Class B) hcl->base Yes inert Insoluble: Neutral/Inert (Class N/I) hcl->inert No logical_relationship_characterization cluster_properties Core Physicochemical Properties cluster_implications Implications for Drug Development compound This compound identity Identity (Formula, MW, Structure) purity Purity & Thermal Stability (Melting Point) solubility Solubility Profile (Aqueous & Organic) ionization Ionization State (pKa) lipophilicity Lipophilicity (logP / logD) formulation Formulation & Dosing identity->formulation purity->formulation solubility->formulation adme ADME Prediction (Absorption, Distribution, etc.) solubility->adme ionization->formulation ionization->adme lipophilicity->adme pkpd PK/PD Modeling formulation->pkpd adme->pkpd

References

Spectroscopic and Spectrometric Analysis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted NMR and MS data for 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. This data is generated based on established principles of NMR and MS and analysis of structurally similar compounds. It serves as a reference for researchers to compare with experimentally obtained data.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.2 - 9.0d1HH-2 (Pyridine)
~8.8 - 8.6d1HH-6 (Pyridine)
~8.4 - 8.2t1HH-4 (Pyridine)
~8.1 - 7.9dd1HH-2' (Phenyl)
~7.9 - 7.7dd1HH-6' (Phenyl)
~7.6 - 7.4t1HH-5' (Phenyl)
~13.5 (broad)s2H-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~166 - 164C=O (Nicotinic Acid)
~165 - 163C=O (Benzoic Acid)
~162 - 160 (d, ¹JCF)C-3' (Phenyl)
~154 - 152C-2 (Pyridine)
~150 - 148C-6 (Pyridine)
~140 - 138C-4 (Pyridine)
~136 - 134C-5 (Pyridine)
~133 - 131C-1' (Phenyl)
~130 - 128C-6' (Phenyl)
~126 - 124C-4' (Phenyl)
~120 - 118 (d, ²JCF)C-2' (Phenyl)
~116 - 114 (d, ²JCF)C-5' (Phenyl)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺262.0405
[M-H]⁻260.0259
[M+Na]⁺284.0224

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve the compound and the downfield shift of the acidic protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: ~3-4 seconds.

    • Processing:

      • Apply a line broadening of 0.3 Hz.

      • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

      • Integrate all peaks and determine multiplicities.

  • ¹³C NMR Data Acquisition:

    • Instrument: 125 MHz NMR Spectrometer.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

    • Processing:

      • Apply a line broadening of 1-2 Hz.

      • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • High-Resolution Mass Spectrometry (HRMS) Data Acquisition:

    • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative ion modes.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

    • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and compare with the calculated theoretical mass.

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic and spectrometric analysis and the structural assignment of the target molecule.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Mobile Phase (MS) Sample->Dissolution NMR_Acquisition 1H and 13C NMR Data Acquisition Dissolution->NMR_Acquisition MS_Acquisition HRMS Data Acquisition (ESI-TOF/Orbitrap) Dissolution->MS_Acquisition NMR_Processing Data Processing (Referencing, Integration) NMR_Acquisition->NMR_Processing Structure_Elucidation Structure Elucidation and Verification NMR_Processing->Structure_Elucidation MS_Processing Data Analysis (Accurate Mass Determination) MS_Acquisition->MS_Processing MS_Processing->Structure_Elucidation

General workflow for NMR and MS analysis.

structural_assignment cluster_structure Molecular Structure cluster_nmr_data Predicted 1H NMR Signals Structure This compound H-2 H-6 H-4 H-2' H-6' H-5' -COOH H2 H-2 ~9.2-9.0 ppm d Structure:f0->H2 H6 H-6 ~8.8-8.6 ppm d Structure:f1->H6 H4 H-4 ~8.4-8.2 ppm t Structure:f2->H4 H2_prime H-2' ~8.1-7.9 ppm dd Structure:f3->H2_prime H6_prime H-6' ~7.9-7.7 ppm dd Structure:f4->H6_prime H5_prime H-5' ~7.6-7.4 ppm t Structure:f5->H5_prime COOH -COOH ~13.5 ppm broad s Structure:f6->COOH

Correlation of predicted ¹H NMR signals to the molecular structure.

Technical Guide on the Physicochemical Characterization of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound 5-(4-carboxy-3-fluorophenyl)nicotinic acid is limited. This guide provides a framework of established, industry-standard protocols for determining these critical physicochemical properties. The included data tables are templates for recording experimental results.

Introduction

This compound is a complex organic molecule featuring a biphenyl-like structure with two carboxylic acid groups and a fluorine substituent. These structural motifs suggest its potential utility as a building block in medicinal chemistry and materials science.[1][2] An understanding of its solubility and stability is paramount for any application, as these properties govern bioavailability, formulation feasibility, and shelf-life.[3][4]

This technical guide details the requisite experimental protocols to thoroughly characterize the solubility and stability profile of this compound, in line with best practices in the pharmaceutical industry and regulatory expectations set by guidelines such as the International Council for Harmonisation (ICH).[5]

Solubility Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[3] Both thermodynamic and kinetic solubility assays are essential for a comprehensive profile.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is considered the "gold standard" measurement.[6][7] The shake-flask method is the most common and accepted protocol for this determination.[6][8]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents. Ensure enough solid is present to maintain a suspension throughout the experiment.[8]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6][9]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[9][10]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] Prepare a standard calibration curve to ensure accurate quantification.[9]

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution, often generated from a DMSO stock.[3][13] This is highly relevant for early drug discovery in vitro screening assays.

Experimental Protocol: Nephelometry or UV-Based Assay

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[10]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

  • Buffer Addition: Add the desired aqueous buffer to the wells to achieve the final test concentrations. The final DMSO concentration should typically be kept low (e.g., ≤1%).[10][11]

  • Incubation & Measurement: Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[9][13]

    • For Nephelometry: Measure the light scattering using a nephelometer to detect the formation of precipitate.[3][13]

    • For Direct UV Assay: After incubation, filter the solution to remove precipitate and measure the UV absorbance of the filtrate in a UV-compatible plate.[3][13]

  • Data Analysis: The solubility is defined as the highest concentration at which no significant precipitate is observed compared to controls.

Data Presentation: Solubility Profile

Present the collected data in a clear, tabular format.

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Phosphate Buffered Saline7.425[Experimental Value][Calculated Value]Thermodynamic
Simulated Gastric Fluid1.237[Experimental Value][Calculated Value]Thermodynamic
Simulated Intestinal Fluid6.837[Experimental Value][Calculated Value]Thermodynamic
Water~7.025[Experimental Value][Calculated Value]Thermodynamic
EthanolN/A25[Experimental Value][Calculated Value]Thermodynamic
DMSON/A25[Experimental Value][Calculated Value]Thermodynamic
Phosphate Buffered Saline7.425[Experimental Value][Calculated Value]Kinetic

Stability Assessment

Chemical stability determines a compound's integrity under various environmental conditions. Forced degradation (stress testing) studies are mandated by ICH guidelines to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and characterized without over-stressing the molecule to form irrelevant products.[4][5]

Experimental Protocols: Forced Degradation

A stability-indicating HPLC method must be developed and validated first. This method must be able to separate the parent compound from all process impurities and degradation products.[5][14]

  • Hydrolytic Stability:

    • Acidic: Dissolve the compound in 0.1 N HCl and heat (e.g., at 60-80°C) for a set time (e.g., 2, 8, 24 hours).

    • Basic: Dissolve the compound in 0.1 N NaOH and heat (e.g., at 60-80°C) for a set time.

    • Neutral: Dissolve the compound in purified water and heat (e.g., at 60-80°C) for a set time.

  • Oxidative Stability:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature for a set time.

  • Thermal Stability:

    • Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as specified in ICH Q1B guidelines.[4] A control sample should be protected from light.

Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method. The peak areas of the parent compound and any degradation products are recorded.

Data Presentation: Stability Profile

Summarize the results of the forced degradation studies in a table.

Stress Condition Duration % Assay of Parent Compound % Degradation Number of Degradants Observations (e.g., RRT of Major Degradant)
0.1 N HCl (80°C)24 h[Experimental Value][Calculated Value][Experimental Value][e.g., Peak at RRT 0.85]
0.1 N NaOH (60°C)8 h[Experimental Value][Calculated Value][Experimental Value][e.g., Rapid degradation]
3% H₂O₂ (RT)24 h[Experimental Value][Calculated Value][Experimental Value][e.g., Two minor peaks]
Dry Heat (100°C)48 h[Experimental Value][Calculated Value][Experimental Value][e.g., No significant change]
Light (ICH Q1B)7 days[Experimental Value][Calculated Value][Experimental Value][e.g., Slight discoloration]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the solubility and stability of a novel compound like this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 cluster_2 compound This compound solubility Solubility Assessment compound->solubility stability Stability Assessment compound->stability thermo Thermodynamic (Equilibrium) Shake-Flask Method solubility->thermo Gold Standard kinetic Kinetic Nephelometry / UV Assay solubility->kinetic High Throughput forced Forced Degradation (ICH) Hydrolytic Oxidative Thermal Photolytic stability->forced Stress Testing

Caption: Workflow for solubility and stability testing.

Hypothetical Biological Context: HCAR2 Signaling

Given its structural similarity to nicotinic acid (Niacin), a potential area of investigation for this compound could be its activity at the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A).[15][16][17] Nicotinic acid is a known agonist for this G-protein coupled receptor (GPCR).[16][18] The diagram below illustrates a simplified HCAR2 signaling pathway, which is a plausible target for nicotinic acid derivatives.

G cluster_membrane Plasma Membrane hcar2 HCAR2 (GPR109A) gi Gαi Protein hcar2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Reduces Production ligand Ligand (e.g., Nicotinic Acid) ligand->hcar2 Binds response Cellular Response (e.g., Inhibition of Lipolysis) camp->response Leads to

Caption: Simplified HCAR2 (GPR109A) signaling pathway.

References

In Silico Modeling of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid to its target receptor, with a focus on the G protein-coupled receptor 109A (GPR109A), a high-affinity niacin receptor. This document outlines detailed experimental protocols, presents quantitative data for known GPR109A agonists, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

This compound is a derivative of nicotinic acid (niacin). Given its structural similarity to niacin, its primary pharmacological target is presumed to be the nicotinic acid receptor, GPR109A. This receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a G-protein coupled receptor (GPCR) that mediates the anti-lipolytic effects of niacin. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of novel ligands like this compound to GPR109A at a molecular level. These computational approaches can provide valuable insights into the binding affinity, mode of interaction, and the conformational changes in the receptor upon ligand binding, thereby guiding the rational design of more potent and selective therapeutic agents.

Quantitative Data on GPR109A Agonists

The following table summarizes the binding affinities and functional potencies of several known agonists for the GPR109A receptor. This data serves as a reference for contextualizing the predicted binding affinity of novel compounds.

LigandParameterValueCell System/Assay
Niacin (Nicotinic Acid)EC50~52 nMCalcium mobilization assay
Niacin (Nicotinic Acid)EC50~100 nMGPR109a activation
β-hydroxybutyrate (β-HB)EC50700-800 µMGPR109a activation[1]
ButyrateEC50~1.6 mMGPR109A activation
MK-6892EC5074 nMCalcium mobilization assay[2]
Compound 5a (4-(phenyl)thio-1H-pyrazole derivative)EC5045 nMCalcium mobilization assay[2]
Acifran-Potent Agonist-

Note: EC50 values represent the concentration of a ligand that elicits a half-maximal response and are a measure of potency. Lower values indicate higher potency.

Experimental Protocols for In Silico Modeling

This section provides detailed protocols for the in silico investigation of this compound binding to the GPR109A receptor.

Homology Modeling of GPR109A

As the crystal structure of GPR109A may not be available, a homology model is constructed using a suitable template.

Protocol:

  • Template Selection:

    • Obtain the primary amino acid sequence of human GPR109A from a protein sequence database (e.g., UniProt).

    • Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with the highest sequence identity and resolution. The X-ray crystal structure of a related GPCR, such as bovine rhodopsin or another Class A GPCR, is often used.[3]

  • Sequence Alignment:

    • Align the target sequence (GPR109A) with the template sequence using a sequence alignment tool (e.g., ClustalW, T-Coffee).

    • Manually inspect and refine the alignment, particularly in the transmembrane and loop regions, to ensure conserved motifs are correctly aligned.[3]

  • Model Building:

    • Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of GPR109A based on the aligned sequences and the template structure.[4]

    • The software will build the coordinates of the target protein, including loop regions that may differ from the template.

  • Model Refinement and Validation:

    • Refine the generated model using energy minimization and molecular dynamics simulations to relieve any steric clashes and optimize the geometry.

    • Validate the quality of the model using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT to assess the stereochemical quality and overall structural integrity.

Molecular Docking of this compound

Molecular docking predicts the preferred binding orientation and affinity of the ligand to the receptor.

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Use the validated homology model of GPR109A.

    • Add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define the binding pocket. The binding site can be identified based on the location of known ligands in homologous structures or through pocket detection algorithms. Key residues for niacin binding in GPR109A have been identified and can be used to define the binding site.[5]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.

    • Define a grid box that encompasses the entire binding site.

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding energy (or docking score) and the clustering of poses.

    • Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between the ligand and the receptor residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

  • System Setup:

    • Select the best-ranked docked complex of GPR109A and this compound.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field for the protein, ligand, and lipids (e.g., CHARMM36, AMBER).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[6]

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 ns or longer) to observe the stability of the binding and any conformational changes.[6]

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

Visualizations

The following diagrams illustrate the GPR109A signaling pathway and a typical workflow for the in silico modeling of a novel ligand.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR109A GPR109A Gi Gi Protein (αβγ) GPR109A->Gi Activates beta_arrestin β-arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Ligand This compound or Niacin Ligand->GPR109A Binds G_alpha Gαi-GTP Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits Inflammation Anti-inflammatory Effects beta_arrestin->Inflammation

Caption: GPR109A Signaling Pathway.

In_Silico_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_simulation Simulation & Analysis Homology_Modeling 1. Homology Modeling of GPR109A Model_Validation 2. Model Validation Homology_Modeling->Model_Validation Docking 4. Molecular Docking Model_Validation->Docking Ligand_Prep 3. 3D Structure Generation & Energy Minimization Ligand_Prep->Docking MD_Simulation 5. Molecular Dynamics Simulation Docking->MD_Simulation Binding_Analysis 6. Binding Affinity & Interaction Analysis MD_Simulation->Binding_Analysis

Caption: In Silico Modeling Workflow.

References

A Technical Guide to the Preliminary Biological Screening of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. While no specific biological data for this exact molecule is publicly available, its structural analogy to nicotinic acid (Niacin) and other phenylnicotinic acid derivatives strongly suggests potential activity as a modulator of the G-protein coupled receptor GPR109A and as an anti-inflammatory agent.[1][2][3] This guide provides a proposed screening cascade, detailed protocols for primary and secondary assays, and a framework for data interpretation. The objective is to efficiently characterize the compound's primary pharmacological activities, assess its safety profile, and determine its potential for further therapeutic development.

Introduction

This compound is a synthetic organic compound featuring a nicotinic acid core substituted with a fluorinated carboxy-phenyl group. The nicotinic acid moiety is a well-established pharmacophore, most known for its role as a ligand for the GPR109A (HCA2) receptor, which mediates the lipid-lowering effects of Niacin.[4][] Furthermore, numerous derivatives of nicotinic acid have been explored for their potent anti-inflammatory and analgesic properties, often linked to the modulation of inflammatory mediators like TNF-α and IL-6.[1][2][6][7]

The addition of a fluorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a systematic biological screening of this compound is warranted to elucidate its therapeutic potential.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 1258613-93-2

  • Molecular Weight: 261.21 g/mol

This guide proposes a tiered screening approach, beginning with primary in vitro assays to identify primary biological targets, followed by secondary assays to confirm activity and assess initial safety.

Proposed Biological Targets and Rationale

Based on its chemical structure, the two most probable primary biological targets for this compound are:

  • GPR109A (Hydroxycarboxylic Acid Receptor 2): As a nicotinic acid derivative, the compound is a prime candidate for being an agonist of GPR109A.[4][] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which mediates the anti-lipolytic effects of niacin.[4]

  • Inflammatory Pathways (e.g., COX-2, Cytokine Production): Many nicotinic acid derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells like macrophages.[1][2][3] The compound may also interact with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Proposed Preliminary Screening Cascade

A logical, tiered approach is recommended to efficiently screen the compound. The workflow ensures that resources are focused on the most promising activities while identifying potential liabilities early.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Screening cluster_2 Tier 3: Lead Prioritization A Compound Synthesis & QC (Purity >95%) B GPR109A Activation Assay (cAMP Measurement) A->B C In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages) A->C D General Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) A->D E Dose-Response Analysis (EC50 / IC50 Determination) B->E If Active C->E If Active D->E If Non-toxic F GPR109A β-Arrestin Recruitment (Assess signaling bias) E->F G Cytokine Profiling (Measure TNF-α, IL-6, IL-10) E->G H COX-1/COX-2 Inhibition Assay E->H I In Silico ADME-Tox Prediction F->I G->I H->I J Data Review & Go/No-Go Decision I->J

Caption: Proposed workflow for the preliminary biological screening of this compound.

Detailed Experimental Protocols

GPR109A Activation Assay (cAMP Inhibition)

This assay measures the compound's ability to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Principle: GPR109A activation inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. An active GPR109A agonist will counteract this stimulation, leading to a measurable drop in cAMP.[4][8]

  • Protocol:

    • Cell Plating: Seed GPR109A-expressing cells into a 384-well white opaque assay plate and incubate overnight.

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Treatment: Add the test compound dilutions to the cells. Include a known GPR109A agonist (e.g., Nicotinic Acid, Acifran) as a positive control and vehicle (e.g., DMSO) as a negative control.[4]

    • Stimulation: Add forskolin (final concentration ~10 µM) to all wells to stimulate adenylyl cyclase, then incubate for 30 minutes at room temperature.[9]

    • Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent-based assay (e.g., cAMP-Glo™).[9][10][11]

    • Data Analysis: Plot the signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

In Vitro Anti-Inflammatory Assay (Nitric Oxide & Cytokine Inhibition)

This assay assesses the compound's ability to suppress the inflammatory response in macrophages.

  • Cell Line: RAW 264.7 (murine macrophage) or human THP-1-derived macrophages.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α. Anti-inflammatory compounds inhibit this production.[1]

  • Protocol:

    • Cell Plating: Seed macrophages in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for 18-24 hours.

    • NO Measurement (Griess Assay):

      • Transfer 50 µL of the cell culture supernatant to a new plate.

      • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

      • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[1]

    • Cytokine Measurement (ELISA):

      • Use the remaining supernatant to quantify the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.[2]

    • Viability Check: Perform a cell viability assay (e.g., MTT, LDH) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[12]

General Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells.

  • Cell Lines: A non-cancerous cell line (e.g., HEK293) and a liver cell line (e.g., HepG2) to assess potential hepatotoxicity.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[12][13]

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

    • Treatment: Add serial dilutions of the test compound and incubate for 24, 48, or 72 hours.[12]

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).[12]

Data Presentation and Interpretation

All quantitative results from the screening assays should be summarized in tables to allow for clear comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for Compound X

Assay TypeCell LineEndpointResult (at 10 µM)
GPR109A ActivationHEK293-hGPR109A% cAMP Inhibition78.5%
Anti-InflammatoryRAW 264.7% NO Inhibition62.1%
CytotoxicityHepG2% Cell Viability95.3%
CytotoxicityHEK293% Cell Viability98.1%

Table 2: Hypothetical Dose-Response Analysis for Compound X

AssayEndpointEC50 / IC50 (µM)Positive ControlEC50 / IC50 (µM)
GPR109A ActivationcAMP Inhibition0.25Nicotinic Acid0.52
Anti-InflammatoryTNF-α Inhibition1.8Dexamethasone0.01
CytotoxicityCell Viability> 100Doxorubicin0.9

Key Signaling Pathway Visualization

Understanding the primary signaling pathway of the most likely target, GPR109A, is crucial for interpreting results.

G cluster_0 Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Compound 5-(4-Carboxy-3-fluorophenyl) nicotinic acid Compound->GPR109A Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Anti-lipolytic & Anti-inflammatory Effects PKA->Response

Caption: Gi-mediated signaling pathway of the GPR109A receptor, a primary target for nicotinic acid derivatives.

Conclusion

This technical guide provides a robust framework for the initial biological evaluation of this compound. By systematically assessing its activity on GPR109A and in inflammatory models, while concurrently monitoring for cytotoxicity, researchers can build a comprehensive preliminary profile of the compound. The data generated from this screening cascade will be critical for making an informed go/no-go decision for advancing the compound into more complex preclinical studies.

References

A Technical Guide to the Discovery of Novel Derivatives of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a synthetic bifunctional molecule featuring a nicotinic acid core linked to a fluorinated benzoic acid. This unique structure presents multiple opportunities for chemical modification to explore a wide range of pharmacological activities. The nicotinic acid moiety is a well-established pharmacophore known for its role in various biological processes, including lipid metabolism and inflammation.[1][2] The introduction of a fluorinated biphenyl-like structure may enhance potency and modulate pharmacokinetic properties, a strategy successfully employed in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of novel derivatives of this parent compound.

Proposed Synthesis of the Core Moiety

The parent compound, this compound, can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromonicotinic acid

  • 4-carboxy-3-fluorophenylboronic acid[6][7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (solvent system)

  • 1M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • In a round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 4-carboxy-3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 3-4 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Proposed Derivatization Strategies

The presence of two carboxylic acid groups and a pyridine ring allows for a multitude of derivatization possibilities. Selective modification of one carboxyl group over the other can be achieved by leveraging their differential reactivity or by using protecting group strategies.[4][8]

Selective Mono-Esterification and Amidation

The differential electronic environment of the two carboxylic acid groups may allow for selective reaction at one site. Alternatively, methods employing heterogeneous catalysts or stoichiometric control can be used to favor mono-esterification or mono-amidation.[5][9][10]

Diamide and Diester Formation

Exhaustive amidation or esterification can be achieved by using an excess of the corresponding amine or alcohol with a suitable coupling agent.

Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazoles)

The carboxylic acid functionalities can be converted to various heterocyclic rings, such as 1,3,4-oxadiazoles, which are known to possess a wide range of biological activities.[11][12] This typically involves conversion of the carboxylic acid to a hydrazide, followed by cyclization.

Detailed Experimental Protocols for Novel Derivatives

Protocol 1: Synthesis of a Mono-amide Derivative

This protocol describes the selective formation of an amide at the 4-carboxy position, which is activated by the adjacent fluorine atom.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Pour the filtrate into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol outlines the conversion of one of the carboxylic acid groups into a 1,3,4-oxadiazole ring.

Step A: Hydrazide Formation

  • Convert the target carboxylic acid group to its corresponding methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Dissolve the methyl ester (1.0 eq) in ethanol and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to allow the nicotinic acid hydrazide derivative to precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

Step B: Oxadiazole Ring Formation

  • Reflux the synthesized hydrazide (1.0 eq) with an excess of a suitable carboxylic acid (or acid chloride/anhydride) and a dehydrating agent like phosphoryl chloride (POCl₃) for 4-6 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the 2,5-disubstituted 1,3,4-oxadiazole derivative.

Data Presentation: Hypothetical Characterization of Novel Derivatives

The following tables provide a template for summarizing the characterization data of newly synthesized derivatives.

Table 1: Physicochemical Properties of Proposed Derivatives

Compound IDStructureYield (%)M.p. (°C)
ND-01 Ester-OCH₃-COOH85155-157
ND-02 Amide-NHCH₂Ph-COOH78189-191
ND-03 Oxadiazole1,3,4-oxadiazole-COOH65210-212

Table 2: Spectroscopic Data for Proposed Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
ND-01 9.15 (s, 1H), 8.80 (d, 1H), 8.45 (d, 1H), 8.10 (m, 1H), 7.85 (m, 1H), 7.60 (t, 1H), 3.90 (s, 3H)168.2, 165.5, 160.1 (d, J=250 Hz), 152.3, 148.9, 138.7, 135.4, 132.1, 128.9, 125.6 (d, J=15 Hz), 118.2 (d, J=22 Hz), 52.8276.05 [M+H]⁺
ND-02 9.20 (s, 1H), 8.85 (d, 1H), 8.50 (d, 1H), 8.15 (m, 1H), 7.90 (m, 1H), 7.65 (t, 1H), 7.30-7.45 (m, 5H), 4.60 (d, 2H)168.3, 164.8, 160.3 (d, J=251 Hz), 152.5, 149.1, 138.9, 138.1, 135.6, 132.3, 128.8, 128.7, 127.9, 125.8 (d, J=15 Hz), 118.4 (d, J=22 Hz), 44.2351.10 [M+H]⁺
ND-03 9.30 (s, 1H), 8.95 (d, 1H), 8.60 (d, 1H), 8.25 (m, 1H), 8.00 (m, 1H), 7.75 (t, 1H), 7.50-7.65 (m, 5H)168.4, 164.5, 163.8, 160.5 (d, J=252 Hz), 152.7, 149.3, 139.1, 135.8, 132.5, 131.9, 129.5, 128.9, 127.1, 126.0 (d, J=15 Hz), 118.6 (d, J=22 Hz)362.08 [M+H]⁺

Hypothesized Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[8][13] Some of these effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the activation of anti-inflammatory pathways involving SIRT1.[13][14] Furthermore, many nicotinic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][15] The structural similarity of the core molecule to certain COX-2 inhibitors suggests that novel derivatives could be potent anti-inflammatory agents.

Table 3: Hypothetical Biological Activity of Novel Derivatives

Compound IDTargetIC₅₀ (µM)
ND-01 COX-215.2
ND-02 COX-25.8
ND-03 COX-21.2

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization A 5-bromonicotinic acid C Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) A->C B 4-carboxy-3-fluorophenylboronic acid B->C D This compound C->D E Amine (R-NH₂) DCC Coupling D->E G 1. Esterification 2. Hydrazine Hydrate D->G F Novel Amide Derivative E->F H Hydrazide Intermediate G->H I Carboxylic Acid POCl₃ H->I J Novel 1,3,4-Oxadiazole Derivative I->J

Caption: Proposed workflow for the synthesis and derivatization of the core molecule.

Diagram 2: Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Arachidonic Acid Arachidonic Acid Receptor->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammatory Gene Expression Inflammatory Gene Expression Prostaglandins->Inflammatory Gene Expression Inflammation & Pain Novel Derivative Novel Derivative Novel Derivative->COX-2 Enzyme Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway by novel derivatives.

References

A Theoretical Investigation of the Electronic Properties of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific theoretical studies on the electronic properties of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid are not publicly available, this whitepaper outlines a comprehensive methodological approach for such an investigation. By leveraging established computational chemistry techniques, a deep understanding of the molecule's electronic structure, reactivity, and potential as a pharmacophore can be achieved. This guide details the theoretical background, computational protocols, and expected outcomes of such a study, providing a roadmap for researchers interested in the in-silico analysis of this and similar compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the structural features of nicotinic acid, a well-known bioactive scaffold, with a substituted phenyl ring. The presence of a fluorine atom and a carboxylic acid group on the phenyl ring is expected to significantly modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical studies, particularly those employing quantum mechanical calculations, are invaluable for elucidating these properties at the atomic level.

This technical guide provides a standardized protocol for the theoretical investigation of this compound's electronic properties. The methodologies described are based on widely accepted practices in computational drug discovery and materials science.

Theoretical Background

The electronic properties of a molecule are governed by the spatial distribution and energy levels of its electrons. Key parameters that are typically investigated in a theoretical study include:

  • Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to all other electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding non-covalent interactions, such as drug-receptor binding.

  • Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule, offering insights into the intramolecular charge distribution and polar nature of chemical bonds.

  • Dipole Moment: This is a measure of the overall polarity of the molecule, which influences its solubility and ability to interact with polar environments.

Computational Methodology

The following section details the proposed computational workflow for analyzing the electronic properties of this compound.

Molecular Structure Optimization

The first step in any computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[1][2][3][4][5] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for organic molecules.[3]

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.

  • Verification: The optimized geometry should be confirmed as a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated using the same DFT method and basis set.

Quantitative Data Summary (Hypothetical):

The following table summarizes the types of quantitative data that would be generated from these calculations. The values presented are hypothetical and for illustrative purposes only.

PropertyHypothetical ValueUnitSignificance
Total Energy -1025.432HartreesThermodynamic stability of the molecule.
HOMO Energy -6.789eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.234eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.555eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment 3.45DebyeMeasure of the molecule's overall polarity.
Mulliken Charge on F -0.35ePartial charge on the fluorine atom, indicating its electronegativity.
Mulliken Charge on N -0.28ePartial charge on the nitrogen atom of the pyridine ring.
Analysis and Visualization

Visualization Tools: Software such as GaussView, Avogadro, or VMD can be used to visualize the results.

Visualizations

The following diagrams illustrate the proposed computational workflow and the conceptual basis of the electronic properties.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_props 3. Electronic Property Calculation cluster_analysis 4. Analysis and Interpretation mol_build 2D/3D Molecular Building dft_opt DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_build->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc Verify Minimum homo_lumo HOMO/LUMO Energies freq_calc->homo_lumo mep Molecular Electrostatic Potential freq_calc->mep charges Mulliken Atomic Charges freq_calc->charges dipole Dipole Moment freq_calc->dipole reactivity Reactivity Analysis homo_lumo->reactivity binding Potential Binding Sites mep->binding charges->binding qsar QSAR Modeling Input dipole->qsar

A flowchart of the computational workflow for theoretical electronic property studies.

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Core Core Orbitals E_LUMO Energy E_HOMO Energy E_HOMO->E_LUMO  HOMO-LUMO Gap  (Reactivity Indicator) E_Core Energy

Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

A thorough theoretical investigation of the electronic properties of this compound has the potential to provide significant insights for drug design and development. By following the computational protocols outlined in this whitepaper, researchers can generate valuable data on the molecule's stability, reactivity, and potential for intermolecular interactions. This information can guide further experimental studies and contribute to the rational design of novel therapeutic agents. While direct experimental and theoretical data for this specific molecule is currently lacking in the public domain, the methodologies presented here provide a robust framework for its future in-silico characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This protocol details the palladium-catalyzed Suzuki coupling for the synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, a key building block in drug discovery and development. The reaction couples 5-bromonicotinic acid with 4-carboxy-3-fluorophenylboronic acid, demonstrating high functional group tolerance.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1] The presence of both a carboxylic acid and a pyridine nitrogen in 5-bromonicotinic acid can present challenges, making the careful selection of catalyst and reaction conditions crucial for a successful synthesis.[2]

Data Presentation

Table 1: Properties of Reactants and Product
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Bromonicotinic acid5-bromopyridine-3-carboxylic acid20826-04-4C₆H₄BrNO₂202.01[3]Off-white solid[3]
4-Carboxy-3-fluorophenylboronic acid4-(dihydroxyboryl)-2-fluorobenzoic acid120153-08-4C₇H₆BFO₄183.93[2]Solid
This compound5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid1258613-93-2C₁₃H₈FNO₄261.21Solid
Table 2: Representative Suzuki Coupling Reaction Conditions and Expected Yield
EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
15-Bromonicotinic acid4-Carboxy-3-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802480-90

Experimental Protocol

This protocol describes a general method for the solution-phase Suzuki-Miyaura coupling of 5-bromonicotinic acid with 4-carboxy-3-fluorophenylboronic acid.

Materials:
  • 5-Bromonicotinic acid (1.0 equiv)

  • 4-Carboxy-3-fluorophenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or 1,4-Dioxane/H₂O (4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 4-carboxy-3-fluorophenylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.[1]

Reaction:

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[1]

Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an aqueous solvent mixture, proceed to acidification. If using an anhydrous solvent, carefully add water to dissolve the inorganic salts.

  • Acidify the aqueous mixture to a pH of 3-4 with 1M HCl. This will precipitate the dicarboxylic acid product.

  • Filter the precipitate and wash with cold water.

  • If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[1]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 5-Bromonicotinic Acid, Boronic Acid, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 (3x) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Degassed Solvent (DMF) C->D E Heat & Stir: 80-100 °C, 24h D->E Start Reaction F Monitor Progress: TLC or LC-MS E->F G Cool to RT & Acidify (HCl) F->G Reaction Complete H Filter Precipitate or Extract with EtOAc G->H I Wash, Dry, & Concentrate H->I J Purify: Chromatography or Recrystallization I->J K Final Product: 5-(4-Carboxy-3-fluorophenyl) nicotinic acid J->K

Caption: Experimental workflow for the Suzuki coupling synthesis.

References

Application Notes and Protocols for 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a structurally unique bifunctional molecule, featuring a substituted phenyl ring and a nicotinic acid moiety. The presence of two carboxylic acid groups and a fluorine atom offers a versatile platform for the synthesis of complex molecules in medicinal chemistry and materials science. This document provides an overview of its potential applications and generalized protocols for its use as a molecular building block, based on established chemical principles, given the current absence of specific published research utilizing this exact compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations and understanding the molecule's behavior in different experimental setups.

PropertyValueReference
CAS Number 1258613-93-2[1]
Molecular Formula C₁₃H₈FNO₄[1]
Molecular Weight 261.21 g/mol [1]
IUPAC Name 5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases.

Potential Applications as a Molecular Building Block

While specific examples of the use of this compound are not yet prevalent in peer-reviewed literature, its structure suggests several promising applications:

  • Medicinal Chemistry and Drug Discovery: The rigid biphenyl-like core with orthogonal carboxylic acid groups makes it an ideal scaffold or linker for the synthesis of novel therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity.

    • PROTACs and Molecular Glues: This molecule can serve as a rigid linker to connect a target-binding ligand and an E3 ligase-recruiting ligand in the design of proteolysis-targeting chimeras (PROTACs).[][3][4] The defined geometry of the linker can be crucial for inducing a productive ternary complex formation.

    • Enzyme Inhibitors and Receptor Ligands: The two carboxylic acid groups can act as key binding motifs for active sites of enzymes or receptors that recognize dicarboxylate substrates or ligands.

  • Materials Science:

    • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as an organic linker for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

    • Polymers and Dendrimers: It can be used as a monomer for the synthesis of specialty polymers and dendrimers with defined architectures and functionalities.

Experimental Protocols

The following are generalized protocols for common synthetic transformations involving this compound. Researchers should optimize these procedures for their specific substrates and desired products.

General Amide Coupling Protocol

This protocol describes the formation of an amide bond from one or both carboxylic acid groups. Selective protection of one carboxylic acid may be necessary for mono-functionalization.

Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Purification Start Dissolve this compound in anhydrous DMF or DCM Add_Coupling Add coupling agent (e.g., HATU, HOBt/EDC) Start->Add_Coupling Add_Base Add a non-nucleophilic base (e.g., DIPEA) Add_Coupling->Add_Base Stir_1 Stir at room temperature for 15-30 min Add_Base->Stir_1 Add_Amine Add the desired amine (1-2.2 eq.) Stir_1->Add_Amine Stir_2 Stir at room temperature for 2-16 h Add_Amine->Stir_2 Quench Quench reaction with water Stir_2->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography or recrystallization Dry->Purify

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Desired amine

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1 eq.) in an anhydrous solvent.

  • Add the coupling agent(s) (e.g., HATU (1.1-1.5 eq.) or HOBt (1.1-1.5 eq.) and EDC (1.1-1.5 eq.)).

  • Add the non-nucleophilic base (e.g., DIPEA (2-3 eq.)).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid(s).

  • Add the desired amine (1-2.2 eq., depending on whether mono- or di-substitution is desired and assuming no protecting groups are used).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling (Hypothetical)

While the core is already a biaryl system, the nicotinic acid ring could potentially be modified prior to a cross-coupling reaction if a suitable leaving group (e.g., bromine or chlorine) were installed on the pyridine ring. The following is a general protocol for a Suzuki-Miyaura reaction.

Workflow for Suzuki-Miyaura Cross-Coupling:

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Work-up and Purification Start Combine aryl halide derivative, boronic acid/ester, and base (e.g., K2CO3, Cs2CO3) in a solvent mixture Degas Degas the mixture with N2 or Ar Start->Degas Add_Catalyst Add Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Add_Catalyst->Heat Cool Cool to room temperature Heat->Cool Filter Filter through Celite Cool->Filter Extract Extract with an organic solvent Filter->Extract Wash Wash with water and brine Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide derivative of this compound

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, DME/water)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, combine the aryl halide derivative of the title compound (1 eq.), the aryl boronic acid or ester (1.1-1.5 eq.), and the base (2-3 eq.).

  • Add the solvent system.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Mechanisms of Action

As there is no published biological data for this compound or its direct derivatives, no specific signaling pathways can be detailed. However, based on its structural motifs, one could hypothesize its use in targeting pathways where nicotinic acid or dicarboxylates play a role. For instance, derivatives could be designed to interact with nicotinic acetylcholine receptors or enzymes of the NAD⁺ salvage pathway.

Hypothetical PROTAC-Mediated Protein Degradation Pathway:

Should this molecule be used as a linker in a PROTAC, the resulting conjugate would hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (with linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Polyubiquitinated POI Ternary->Ub_POI E3 ligase activity Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

This diagram illustrates the general mechanism of action for a PROTAC, a potential application for this compound as a linker.

Conclusion

This compound represents a promising, yet underexplored, molecular building block. Its rigid structure and bifunctional nature make it an attractive candidate for applications in medicinal chemistry, particularly in the rational design of linkers for targeted protein degraders, and in the synthesis of novel materials. The provided general protocols offer a starting point for researchers to begin exploring the synthetic utility of this compound. Further research is warranted to fully elucidate its potential and to discover its utility in creating novel and functional molecules.

References

Application of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a synthetic organic compound with the CAS Number 1258613-93-2. Structurally, it is a derivative of nicotinic acid (Vitamin B3), featuring a fluorinated phenyl carboxylic acid moiety at the 5-position of the pyridine ring. The presence of multiple functional groups—two carboxylic acids, a pyridine ring, and a fluorine atom—suggests its potential as a versatile scaffold or building block in medicinal chemistry. The fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This document provides an overview of the potential applications based on the known activities of related compounds and outlines general protocols for its investigation.

Application Notes

Potential Therapeutic Targets and Applications

Based on the core structure, this compound and its derivatives could be investigated for a range of therapeutic applications, primarily leveraging the established pharmacology of nicotinic acid and the strategic inclusion of a fluorophenyl group.

  • Nicotinic Acid Receptor Agonism: Nicotinic acid is a well-known agonist of the G-protein coupled receptor GPR109A (also known as the high-affinity nicotinic acid receptor). Activation of this receptor in adipose tissue leads to a decrease in free fatty acids and is the basis for the antihyperlipidemic effects of niacin. Fluorinated derivatives of nicotinic acid could be designed to be more potent and selective agonists of GPR109A, potentially with a reduced flushing side effect.

  • Enzyme Inhibition: The dicarboxylic acid structure could serve as a pharmacophore for targeting enzymes that recognize dicarboxylate substrates or inhibitors. For example, it could be explored as an inhibitor of various metabolic enzymes or dehydrogenases.

  • PROTAC and Molecular Glue Development: The two carboxylic acid groups provide handles for conjugation to other molecules. This makes this compound a potential building block for Proteolysis Targeting Chimeras (PROTACs) or molecular glues, where one part of the molecule binds to a target protein and the other to an E3 ubiquitin ligase.

  • Anti-inflammatory and Anticancer Applications: Nicotinic acid and its derivatives have been reported to possess anti-inflammatory and potential anticancer properties. The introduction of a fluorinated phenyl group can enhance the cytotoxic or anti-inflammatory effects of the parent molecule.

The Role of Fluorine in Drug Design

The inclusion of a fluorine atom in the phenyl ring is a deliberate medicinal chemistry strategy that can confer several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block sites of metabolism by cytochrome P450 enzymes and increase the half-life of a drug.

  • Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets, thereby increasing binding affinity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the nearby carboxylic acid group, which can influence its ionization state at physiological pH and affect cell permeability and target engagement.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can be beneficial for fitting into a specific protein binding pocket.

Experimental Protocols

Given the lack of specific published data for this compound, the following are generalized protocols that could be adapted for its initial screening and characterization in a medicinal chemistry research setting.

General Synthesis of Amide Derivatives for SAR Studies

This protocol describes a general method for synthesizing a library of amide derivatives from this compound to explore structure-activity relationships (SAR).

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DCM as solvent

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acids: To a solution of this compound (1 equivalent) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 equivalents per carboxylic acid group to be coupled) and an organic base (e.g., DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-30 minutes. Note: Stoichiometry can be adjusted to favor mono- or di-acylation.

  • Amine Coupling: Add the desired amine (1.1 equivalents for mono-acylation, 2.2 for di-acylation) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro GPR109A Receptor Activation Assay

This protocol outlines a method to assess the agonist activity of this compound and its derivatives at the GPR109A receptor.

Materials:

  • A stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Test compounds dissolved in DMSO

  • Nicotinic acid as a positive control

  • A fluorescence plate reader capable of kinetic reads

Procedure:

  • Cell Plating: Plate the GPR109A-expressing cells in a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer) to the cells. Incubate at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Agonist Stimulation and Measurement: Place the cell plate in the fluorescence plate reader. Add the compound solutions to the wells and immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/525 nm emission for Fluo-4) every second for 60-120 seconds.

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound synthesis Parallel Synthesis (Amidation, Esterification, etc.) start->synthesis library Compound Library synthesis->library primary_assay Primary Screening (e.g., GPR109A Activation Assay) library->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Assays (Selectivity, MOA) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: A generalized workflow for the medicinal chemistry investigation of this compound.

potential_signaling_pathway compound 5-(4-Carboxy-3-fluorophenyl) -nicotinic acid Derivative receptor GPR109A compound->receptor Agonist Binding gi Gi/o Protein receptor->gi Activation ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activation lipolysis Lipolysis pka->lipolysis Inhibition ffa Free Fatty Acids lipolysis->ffa Release

Caption: A hypothetical signaling pathway for a GPR109A agonist derived from the target compound.

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a synthetic organic compound with structural similarities to nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) such as the nicotinic acid receptor GPR109A, and are involved in signaling pathways related to lipid metabolism and neurological disorders.[1][2][3][4] The unique substitution pattern of this compound, featuring a fluorinated carboxyphenyl group, suggests its potential as a scaffold for the development of novel therapeutic agents with altered potency, selectivity, or pharmacokinetic properties.

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[5] This document provides detailed application notes and protocols for a proposed HTS assay to identify modulators of a target of interest using this compound as a potential competitor or reference compound in a competitive binding assay format. The protocol described here utilizes a fluorescence polarization (FP) based readout, a robust and homogeneous assay format well-suited for HTS.[6]

Principle of the Assay

This protocol describes a competitive binding assay to screen for compounds that bind to a target protein, using a fluorescently labeled version of this compound (or a related high-affinity ligand) as a tracer. The assay is based on the principle of fluorescence polarization. When the fluorescent tracer is bound to the larger target protein, its rotation is slowed, resulting in a high FP signal. In the presence of a competing compound that displaces the tracer from the target, the smaller, unbound tracer rotates more rapidly, leading to a decrease in the FP signal. This change in FP is used to identify "hits" from a compound library.

Signaling Pathway Context

Nicotinic acid is known to exert its effects through various signaling pathways. A primary target is the G-protein coupled receptor GPR109A, which upon activation, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid metabolism. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, assuming it interacts with a similar GPCR target.

G_Protein_Coupled_Receptor_Signaling_Pathway Ligand This compound or Test Compound GPCR Target GPCR (e.g., GPR109A) Ligand->GPCR Binds to G_Protein Gαi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow

The overall workflow for the HTS assay is depicted in the following diagram. This workflow is designed for efficiency and automation, which are key aspects of high-throughput screening.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis Assay_Plate 384-well Assay Plate Compound_Addition Add Test Compounds and Controls Assay_Plate->Compound_Addition Tracer_Addition Add Fluorescent Tracer Compound_Addition->Tracer_Addition Target_Addition Add Target Protein Tracer_Addition->Target_Addition Incubation Incubate at Room Temperature Target_Addition->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Processing Data Processing and Normalization FP_Reading->Data_Processing Hit_Identification Hit Identification (Z'-factor, % Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response

Caption: High-throughput screening experimental workflow.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Target Protein (e.g., purified GPCR)In-house or Vendor--80°C
Fluorescent TracerCustom Synthesis--20°C
This compoundCommercial Supplier-RT
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)Standard Supplier-4°C
384-well black, low-volume microplatesGreiner Bio-One784076RT
DMSO, ACS gradeSigma-AldrichD2650RT

Experimental Protocol: Fluorescence Polarization HTS Assay

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare 1X Phosphate Buffered Saline (PBS), pH 7.4, containing 0.01% (v/v) Tween-20.

  • Target Protein Stock: Dilute the purified target protein to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically through a protein titration experiment.

  • Fluorescent Tracer Stock: Prepare a 2X working concentration of the fluorescent tracer in Assay Buffer. The optimal concentration should be determined via saturation binding experiments.

  • Compound Plates: Prepare serial dilutions of the test compounds in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a high concentration of unlabeled this compound or another known inhibitor.

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of compound solutions from the compound plates into the 384-well assay plates. Also, dispense 100 nL of DMSO to the negative control wells and 100 nL of the positive control compound to the respective wells.

  • Target Protein Addition: Add 10 µL of the 2X target protein solution to all wells except the "no protein" control wells. To the "no protein" wells, add 10 µL of Assay Buffer.

  • Fluorescent Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume will be 20 µL.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes, protected from light. The incubation time may need to be optimized based on the binding kinetics of the tracer and target.

  • Fluorescence Polarization Reading: Read the plate on a suitable plate reader equipped with filters for the specific fluorescent tracer (e.g., excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).

Data Analysis and Presentation

1. Data Normalization:

The raw fluorescence polarization data (in milli-polarization units, mP) is normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))

2. Assay Quality Control:

The quality and robustness of the HTS assay are assessed using the Z'-factor, calculated as follows:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

3. Hit Identification and Confirmation:

  • Primary Screen: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Analysis: Primary hits are confirmed in dose-response experiments to determine their potency (IC50 value). The IC50 is the concentration of the compound that inhibits 50% of the tracer binding.

Quantitative Data Summary (Hypothetical)

ParameterValue
Assay FormatFluorescence Polarization
Plate Format384-well
Final Assay Volume20 µL
Target Concentration10 nM
Tracer Concentration5 nM
Incubation Time60 min
Incubation Temperature25°C
Z'-factor0.78
Signal Window150 mP

Hypothetical Dose-Response Data for a Confirmed Hit

Compound IDIC50 (µM)Hill Slope
Hit-0011.21.1
Hit-0025.80.9
Hit-0030.751.0

Conclusion

This document provides a comprehensive framework for developing and executing a high-throughput screening assay to identify modulators of a target protein using this compound as a chemical probe or reference compound. The described fluorescence polarization-based competitive binding assay is a robust, scalable, and cost-effective method for primary screening and hit confirmation in a drug discovery campaign. The provided protocols and data analysis guidelines should enable researchers to successfully implement this assay and identify novel chemical matter for further development.

References

Application Note: Quantitative Analysis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a molecule of interest in pharmaceutical research due to its structural similarity to nicotinic acid (Niacin), a B vitamin with important roles in cellular metabolism. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle

These methods are based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

  • HPLC-UV Method: This method provides a robust and widely accessible approach for quantification. The analyte is separated on a C18 column and detected by its absorbance of ultraviolet (UV) light. The concentration of the analyte is proportional to the area of its corresponding chromatographic peak.

  • LC-MS/MS Method: This method offers superior sensitivity and selectivity, making it ideal for complex biological matrices. The analyte is separated by HPLC and then ionized, and specific precursor-product ion transitions are monitored by a triple quadrupole mass spectrometer. This high selectivity minimizes interference from matrix components.

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, and UV detector.

    • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Pipettes

  • Reagents:

    • This compound reference standard (Purity ≥95%)[1][2]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with 50:50 (v/v) methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for HPLC-UV and 1 ng/mL to 1000 ng/mL for LC-MS/MS.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

G cluster_sample_prep Sample Preparation Workflow Plasma Plasma Sample (100 µL) Precipitation Add 300 µL Acetonitrile (with Internal Standard) Plasma->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC System Reconstitute->Analysis

Caption: Workflow for plasma sample preparation.

HPLC-UV Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm
LC-MS/MS Method
ParameterCondition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 1 min, 5% to 95% B in 5 min, hold for 2 min, return to 5% B in 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Hypothetical: m/z 262.1 -> 218.1 (Quantifier), 262.1 -> 172.1 (Qualifier)
Collision Energy To be optimized
Dwell Time 100 ms

Method Validation

The developed methods should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.

  • Precision: The closeness of agreement among a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be <15% for intra- and inter-day precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is expressed as the percentage of recovery and should be within 85-115%.

  • Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c>0.99

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low QC<15%<15%85-115%
Mid QC<15%<15%85-115%
High QC<15%<15%85-115%

Table 3: Recovery

Concentration (ng/mL)Mean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Recovery (%)
Low QCAB(B/A) x 100
Mid QCCD(D/C) x 100
High QCEF(F/E) x 100

Signaling Pathway Context

Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors, such as the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. Activation of this receptor can lead to a variety of downstream signaling events.

G cluster_pathway Hypothetical Signaling Pathway Analyte 5-(4-Carboxy-3-fluorophenyl) nicotinic acid Receptor NIACR1 (GPR109A) Analyte->Receptor binds & activates G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Potential signaling pathway for a nicotinic acid analog.

Disclaimer: The LC-MS/MS parameters and the signaling pathway provided are hypothetical and should be optimized and verified experimentally. The HPLC-UV method is based on established principles for similar compounds and serves as a starting point for method development.[3][4][5][6][7][8]

References

Application Notes and Protocols: 5-(4-Carboxy-3-fluorophenyl)nicotinic acid as a Ligand for Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid as a potential ligand for protein crystallization. This synthetic compound, with its distinct chemical features, presents an opportunity for the structural determination of various protein targets.

Introduction

This compound is a bifunctional aromatic compound containing a nicotinic acid moiety and a fluorinated phenyl carboxylic acid.[1][2] The presence of two carboxylic acid groups and a fluorine atom makes it a compelling candidate for forming stable interactions within a protein's binding pocket, potentially inducing or stabilizing a conformation suitable for crystallization. The nicotinic acid core suggests its potential as a ligand for proteins that recognize nicotinamide-related metabolites.[3][4] The fluorine substitution can enhance binding affinity through favorable electrostatic interactions and can also serve as a useful probe in biophysical assays.[2][3]

Potential Applications:

  • Structural Biology: Facilitating the crystallization of proteins, particularly those with binding sites for carboxylic acids or nicotinic acid derivatives.

  • Drug Discovery: Acting as a fragment or lead compound for the development of novel inhibitors or modulators of enzyme activity. The resulting crystal structures can guide structure-based drug design efforts.

  • Biochemical Research: Probing the binding pockets of nicotinic receptors or other enzymes involved in metabolic pathways related to nicotinic acid.[3][5]

Ligand Properties

A thorough understanding of the ligand's physicochemical properties is crucial for designing successful crystallization experiments.

PropertyValueReference
Molecular Formula C13H8FNO4[2]
Molecular Weight 261.20 g/mol [2]
CAS Number 1258613-93-2[1]
IUPAC Name 5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid[2]
Canonical SMILES C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O[2]
Solubility Soluble in DMSO and basic aqueous solutions.General chemical knowledge
Storage Store at 2-8°C for long-term stability.[3]

Experimental Protocols

The following are generalized protocols for using this compound in protein crystallization experiments. Optimization of these protocols is essential for each specific protein target.

3.1. Ligand Stock Solution Preparation

  • Weighing: Accurately weigh out a desired amount of this compound powder in a microcentrifuge tube.

  • Solubilization: Add 100% Dimethyl Sulfoxide (DMSO) to dissolve the compound to a final concentration of 50-100 mM. Vortex thoroughly to ensure complete dissolution. Note: The use of a high concentration of DMSO should be taken into account when preparing the final protein-ligand mixture, as DMSO can affect protein stability and crystallization.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. Co-crystallization Protocol (Vapor Diffusion)

This method involves crystallizing the protein in the presence of the ligand.

  • Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze the protein into a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Concentrate the protein to a suitable concentration (typically 5-15 mg/mL).

  • Protein-Ligand Incubation: On ice, mix the protein solution with the this compound stock solution to achieve a final ligand concentration that is typically 5-10 fold molar excess over the protein concentration. The final DMSO concentration should ideally be kept below 5% (v/v). Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Screening: Use the protein-ligand complex solution to set up crystallization trials. The vapor diffusion method (hanging or sitting drop) is commonly used.

    • Hanging Drop: Pipette 1 µL of the protein-ligand complex and mix it with 1 µL of the reservoir solution on a siliconized coverslip. Invert the coverslip and seal it over the reservoir well.

    • Sitting Drop: Pipette 1 µL of the protein-ligand complex and 1 µL of the reservoir solution into the drop well of a sitting drop plate. Seal the plate.

  • Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Regularly monitor the drops for crystal growth over several days to weeks.

3.3. Crystal Soaking Protocol

This method is used when crystals of the apo-protein are already available.

  • Crystal Preparation: Grow crystals of the apo-protein to a suitable size for X-ray diffraction.

  • Soaking Solution Preparation: Prepare a soaking solution by adding the this compound stock solution to a solution that mimics the reservoir condition in which the crystals were grown (stabilizing solution). The final ligand concentration should be in the range of 1-10 mM.

  • Soaking: Carefully transfer a protein crystal from its growth drop into a drop of the soaking solution. The soaking time can vary from a few minutes to several hours, depending on the crystal packing and porosity.

  • Cryo-protection and Harvesting: If the crystals are to be flash-cooled for X-ray data collection, transfer the soaked crystal into a cryoprotectant solution containing the ligand before looping and flash-cooling in liquid nitrogen.

Data Presentation Templates

The following tables are templates for recording and presenting experimental data.

Table 1: Crystallization Screening Conditions for Protein-Ligand Complex

Condition #PrecipitantBuffer (pH)AdditivesTemperature (°C)Crystal Morphology
11.6 M Ammonium Sulfate0.1 M HEPES (7.5)-20Phase Separation
220% PEG 33500.1 M Bis-Tris (6.5)0.2 M NaCl20Small Needles
3...............

Table 2: X-ray Diffraction Data Collection and Refinement Statistics

ParameterValue
Data Collection
Beamline
Wavelength (Å)
Space group
Cell dimensions (a, b, c, α, β, γ)
Resolution (Å)
Rmerge
I/σI
Completeness (%)
Redundancy
Refinement
Resolution (Å)
No. of reflections
Rwork / Rfree
No. of atoms
Protein
Ligand
Water
B-factors (Ų)
Protein
Ligand
Ramachandran plot (%)
Favored
Allowed
Outliers

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_xtal Crystallization cluster_analysis Analysis ligand_prep Prepare Ligand Stock Solution co_xtal Co-crystallization ligand_prep->co_xtal soaking Soaking ligand_prep->soaking protein_prep Purify and Concentrate Target Protein protein_prep->co_xtal protein_prep->soaking data_collection X-ray Data Collection co_xtal->data_collection soaking->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution

Caption: Workflow for protein crystallization using this compound.

Hypothetical Protein-Ligand Interactions

protein_ligand_interaction cluster_ligand This compound cluster_protein Protein Binding Pocket nicotinic_ring Nicotinic Acid Moiety pi_stacking Aromatic Residue (e.g., Phe, Tyr) nicotinic_ring->pi_stacking π-π Stacking phenyl_ring Fluorophenyl Moiety hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val) phenyl_ring->hydrophobic_pocket Hydrophobic Interaction cooh1 Carboxyl Group 1 h_bond_donor H-Bond Donor (e.g., Arg, Lys) cooh1->h_bond_donor H-Bond/Salt Bridge cooh2 Carboxyl Group 2 cooh2->h_bond_donor H-Bond/Salt Bridge fluorine Fluorine h_bond_acceptor H-Bond Acceptor (e.g., Asp, Glu) fluorine->h_bond_acceptor Halogen Bond

Caption: Potential interactions of the ligand within a protein binding site.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for developing and implementing enzyme inhibition assays for the novel compound 5-(4-carboxy-3-fluorophenyl)nicotinic acid. Due to its structural similarity to nicotinamide, a primary substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), it is hypothesized that this compound may act as an inhibitor of NAMPT.[1][2] NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is crucial for maintaining cellular energy metabolism and has been identified as a key target in various diseases, including cancer.[1][3][4][5]

This document outlines detailed protocols for both biochemical and cell-based assays to determine the inhibitory potential of this compound against NAMPT. It also includes guidelines for data analysis and presentation.

Putative Signaling Pathway

The NAMPT-mediated NAD+ salvage pathway is a critical cellular process for regenerating NAD+, an essential coenzyme in numerous metabolic reactions.[1][6] Inhibition of NAMPT disrupts this pathway, leading to NAD+ depletion and subsequent cellular effects.

NAMPT_Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT Inhibitor This compound Inhibitor->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP+Pi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Downstream Downstream Processes (Metabolism, DNA Repair, Sirtuin Activity) NAD->Downstream

Caption: Hypothesized inhibition of the NAMPT-mediated NAD+ salvage pathway.

Experimental Protocols

Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)

This assay quantitatively measures the enzymatic activity of purified NAMPT in the presence of the test compound. The production of Nicotinamide Mononucleotide (NMN) by NAMPT is coupled to a series of enzymatic reactions that ultimately generate a fluorescent signal proportional to NAMPT activity.[7]

Workflow Diagram:

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) B Dispense NAMPT Enzyme into 96-well plate A->B C Add Serial Dilutions of This compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate Mix (NAM, PRPP, ATP) D->E F Incubate at 37°C E->F G Add Coupling Enzymes and Detection Reagents F->G H Measure Fluorescence (Ex: 340 nm, Em: 460 nm) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I Cell_Assay_Workflow A Seed Cancer Cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Incubate as per manufacturer's instructions E->F G Measure Luminescence F->G H Data Analysis (Calculate % Viability, GI50) G->H

References

Application Notes: 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid in Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid (CAS: 1258613-93-2) is a bifunctional aromatic molecule featuring two carboxylic acid groups, a fluorine substituent, and a pyridine ring.[1] While direct, published applications in organic semiconductor research are not yet established, its unique structural characteristics make it a compelling candidate for use as an interfacial modifier in organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

The functional groups suggest several potential benefits:

  • Dual Carboxylic Acid Groups: Provide strong, bidentate anchoring to metal oxide surfaces (e.g., Indium Tin Oxide (ITO), Zinc Oxide (ZnO), Aluminum Oxide (Al₂O₃)), forming robust Self-Assembled Monolayers (SAMs).

  • Fluorophenyl Moiety: The electron-withdrawing fluorine atom can modulate the work function of surfaces, improve environmental stability by creating a hydrophobic interface, and influence the molecular packing of overlying organic semiconductor layers.[2][3][4]

  • Pyridine Core: Contributes to the molecule's electronic properties and can engage in specific interactions, such as hydrogen bonding. Carboxylic acid-functionalized pyridines are known to be versatile linkers in the construction of advanced materials like Metal-Organic Frameworks (MOFs).[5]

This document outlines the hypothetical, yet scientifically plausible, application of this compound as a SAM to modify the dielectric/semiconductor interface in a bottom-gate, top-contact (BGTC) OFET.

Potential Applications & Rationale

The primary proposed application is as a SAM on hydroxyl-bearing dielectric surfaces (e.g., SiO₂, Al₂O₃) in OFETs.

  • Rationale: In OFETs, the interface between the dielectric and the semiconductor is critical for device performance. Unmodified oxide surfaces often contain charge-trapping sites (e.g., silanol groups) that can impede charge transport and degrade performance. A SAM of this compound can passivate these traps, reduce surface energy, and promote ordered growth of the subsequent organic semiconductor layer, leading to higher charge carrier mobility and improved device stability. The fluorine atom is particularly useful for creating a low-energy, hydrophobic surface that repels moisture and is compatible with many organic semiconductors.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Self-Assembled Monolayer (SAM) on SiO₂/Si Substrates

This protocol details the procedure for forming a SAM of this compound on a silicon dioxide surface, a common gate dielectric in OFETs.

Materials:

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer.

  • This compound.

  • Anhydrous 2-Propanol (IPA).

  • Deionized (DI) water.

  • Ammonia solution (28-30%).

  • Hydrogen peroxide (30%).

  • Sonicator bath, Nitrogen (N₂) gun, Spin-coater, Hotplate.

Procedure:

  • Substrate Cleaning (RCA-1 Clean):

    • Cut the SiO₂/Si wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Prepare an RCA-1 cleaning solution by mixing DI water, ammonia solution, and hydrogen peroxide in a 5:1:1 volume ratio in a clean glass beaker.

    • Heat the solution to 75-80 °C on a hotplate.

    • Immerse the substrates in the solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.

    • Remove substrates and rinse thoroughly with DI water.

    • Dry the substrates under a stream of high-purity N₂ gas.

  • SAM Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous 2-Propanol.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • SAM Deposition:

    • Immerse the cleaned and dried SiO₂/Si substrates into the SAM solution.

    • Leave the substrates in the solution for 12-24 hours in a sealed container to allow for complete monolayer formation.

  • Post-Deposition Rinsing and Annealing:

    • Remove the substrates from the solution.

    • Rinse thoroughly with fresh anhydrous 2-Propanol to remove any physisorbed molecules.

    • Dry the substrates again with N₂ gas.

    • Anneal the SAM-coated substrates on a hotplate at 100 °C for 10 minutes to remove residual solvent and improve molecular ordering.

    • Allow to cool to room temperature before characterization or device fabrication.

Protocol 2: Fabrication and Characterization of a BGTC OFET

This protocol describes the fabrication of a p-type OFET using the SAM-modified substrate. Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) is used as a representative high-performance p-type organic semiconductor.

Procedure:

  • Substrate Preparation: Prepare the SAM-coated SiO₂/Si substrate as described in Protocol 1. The heavily doped Si serves as the gate electrode, and the SiO₂ with the SAM is the gate dielectric.

  • Organic Semiconductor Deposition:

    • Transfer the SAM-coated substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit a 30 nm thin film of DNTT onto the substrate at a rate of 0.1-0.2 Å/s. Maintain the substrate at an elevated temperature (e.g., 60 °C) during deposition to promote crystalline growth.

  • Source/Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm of Gold (Au) to define the source and drain electrodes. This creates the top-contact configuration.

    • Typical channel length (L) and width (W) are 50 µm and 1000 µm, respectively.

  • Device Characterization:

    • Transfer the completed OFET device to a probe station connected to a semiconductor parameter analyzer (e.g., Keithley 4200-SCS).

    • Measure the transfer and output characteristics in a dark, inert environment (e.g., N₂-filled glovebox).

    • Extract key performance metrics from the electrical characteristics.

Data Presentation

Quantitative data from the characterization of the SAM and the resulting OFETs should be summarized for clear comparison.

Table 1: Surface Characterization Data (Hypothetical)

Surface Treatment Water Contact Angle (°) Surface Roughness (AFM, nm) Work Function (KPFM, eV)
Bare SiO₂ (after RCA-1) < 10 0.25 4.8

| SAM-Modified SiO₂ | 75 | 0.28 | 5.1 |

Table 2: OFET Performance Metrics (Hypothetical Data)

Dielectric Surface Hole Mobility (cm²/Vs) On/Off Current Ratio Threshold Voltage (V)
Bare SiO₂ 0.8 ± 0.2 ~ 10⁶ -15.5 ± 2.0

| SAM-Modified SiO₂ | 2.5 ± 0.4 | > 10⁷ | -5.2 ± 1.5 |

Visualizations

Diagram 1: Molecular Structure and Surface Anchoring

This diagram illustrates how the this compound molecule is proposed to anchor to a hydroxylated oxide surface.

Caption: Proposed anchoring mechanism of the molecule onto a hydroxylated surface.

Diagram 2: Experimental Workflow for OFET Fabrication

This diagram outlines the key steps in fabricating a bottom-gate, top-contact OFET using the SAM-modified dielectric.

cluster_prep Substrate Preparation cluster_fab Device Fabrication A 1. SiO₂/Si Wafer Cleaning (RCA-1) B 2. SAM Deposition (Immersion in Solution) A->B C 3. Rinse & Anneal (100 °C) B->C D 4. Semiconductor Deposition (Thermal Evaporation) C->D E 5. Electrode Deposition (Au via Shadow Mask) D->E F 6. Electrical Characterization (Probe Station) E->F

Caption: Workflow for fabricating and testing an OFET with a SAM interface.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and potential applications of novel Metal-Organic Frameworks (MOFs) utilizing the bifunctional organic linker, 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. While, to date, no specific MOFs incorporating this exact linker have been reported in the literature, the protocols and application notes presented herein are based on established principles of MOF chemistry and draw parallels from structurally analogous systems. The unique combination of a fluorinated phenyl ring, a pyridine moiety, and two carboxylic acid groups suggests that MOFs derived from this linker could exhibit valuable properties for drug delivery, catalysis, and sensing.

The introduction of fluorine into the organic linker can enhance the hydrophobicity and thermal and chemical stability of the resulting MOF.[1][2][3] The presence of the nitrogen atom in the nicotinic acid backbone provides a Lewis basic site, which can be exploited for catalytic applications or for specific interactions with guest molecules. The dicarboxylate nature of the linker allows for the formation of robust, porous frameworks with various metal ions.

Proposed Synthesis Protocols

The following protocols describe generalized solvothermal methods for the synthesis of MOFs using this compound. Optimization of reaction parameters such as temperature, time, solvent system, and metal-to-linker ratio is recommended to achieve crystalline materials with desired properties.

Materials and Reagents
  • Organic Linker: this compound

  • Metal Salts (Examples):

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • Zirconium(IV) chloride (ZrCl₄)

    • Iron(III) chloride (FeCl₃)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • N,N-Diethylformamide (DEF)

    • Ethanol (EtOH)

    • Deionized Water (H₂O)

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical Zn-CFPNA)
  • In a 20 mL glass vial, dissolve 27.5 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless or white crystals are expected to form.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated MOF.

Protocol 2: Solvothermal Synthesis of a Zirconium-based MOF (Hypothetical UiO-CFPNA)
  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 55.0 mg (0.2 mmol) of this compound and 46.6 mg (0.2 mmol) of zirconium(IV) chloride in 15 mL of DMF.

  • Add 0.5 mL of acetic acid as a modulator to control the crystallite size and morphology.

  • Seal the autoclave and heat it in an oven at 130 °C for 72 hours.

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product with DMF (3 x 15 mL) and then with methanol (3 x 15 mL).

  • Activate the sample by solvent exchange with methanol for 3 days, followed by drying under vacuum at 150 °C for 24 hours.

experimental_workflow Experimental Workflow for Solvothermal MOF Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization linker Dissolve Linker in DMF mix Combine Solutions & Sonicate linker->mix metal Dissolve Metal Salt in DMF metal->mix heat Heat in Oven (e.g., 120°C, 48h) mix->heat cool Cool to Room Temperature heat->cool collect Collect Crystals cool->collect wash Wash with DMF & Ethanol collect->wash activate Activate under Vacuum wash->activate pxrd PXRD activate->pxrd tga TGA activate->tga bet BET Analysis activate->bet

Figure 1: Generalized experimental workflow for the solvothermal synthesis of a MOF.

Hypothetical Characterization Data

Successful synthesis of a crystalline MOF would be confirmed using the following standard characterization techniques. The table below presents hypothetical yet realistic data expected for a novel MOF based on the specified linker.

Parameter Hypothetical Value/Observation Significance
Crystal System MonoclinicProvides fundamental information about the symmetry and arrangement of the crystal lattice.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Parameters a = 10.2 Å, b = 15.5 Å, c = 12.8 Å, β = 95°Defines the dimensions and shape of the unit cell.
PXRD Peaks (2θ) Major peaks at 8.5°, 12.1°, 15.3°, 20.8°The peak positions are indicative of the crystal structure and can be used to confirm phase purity. A pattern matching a simulated pattern from single-crystal X-ray diffraction would confirm the bulk material's structure.
Thermal Stability (TGA) Stable up to 380 °C in N₂ atmosphereIndicates the temperature at which the framework begins to decompose. High thermal stability is desirable for many applications.
BET Surface Area 850 - 1200 m²/gA measure of the accessible surface area within the porous material. A high surface area is crucial for applications like gas storage and catalysis.
Pore Volume 0.45 cm³/gRepresents the total volume of the pores within the material, which is important for guest molecule encapsulation.
Pore Size 8 - 12 ÅThe diameter of the pores, which determines the size of molecules that can enter the framework. This is a critical parameter for applications like drug delivery and molecular separations.
FT-IR Peaks (cm⁻¹) ~1700 (C=O stretch of protonated carboxyl), ~1610 & ~1400 (asymmetric and symmetric stretches of coordinated carboxylate), ~1250 (C-F stretch)FT-IR spectroscopy confirms the coordination of the carboxylate groups to the metal centers (disappearance of the ~1700 cm⁻¹ peak and appearance of the ~1610 and ~1400 cm⁻¹ peaks) and the presence of the fluorinated phenyl group.

Potential Applications

The unique functionalities of the this compound linker suggest several promising applications for the resulting MOFs.

Drug Delivery

The tunable pore size and high surface area make these MOFs excellent candidates for drug carriers. The fluorine functionalization could enhance the loading of hydrophobic drugs, while the pyridine nitrogen could serve as a specific binding site. The release of the drug could potentially be triggered by a change in pH, protonating the pyridine nitrogen and altering the host-guest interactions.

Heterogeneous Catalysis

The Lewis basic nitrogen site on the pyridine ring could act as a catalytic center for various organic transformations, such as Knoevenagel condensations or aldol reactions. The confinement of reactants within the MOF pores can lead to enhanced selectivity and activity compared to homogeneous catalysts.

Sensing of Small Molecules

The presence of the fluorinated aromatic ring can be exploited for sensing applications through π-π stacking interactions with aromatic analytes. The luminescence properties of the MOF could be quenched or enhanced upon binding of specific guest molecules, forming the basis of a chemical sensor.

signaling_pathway Hypothetical pH-Responsive Drug Release Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) mof_stable Drug-Loaded MOF (Stable) mof_protonated Pyridine Protonation (MOF Structure Destabilization) mof_stable->mof_protonated Lower pH drug_release Drug Release mof_protonated->drug_release Framework Degradation cell_death Apoptosis of Cancer Cell drug_release->cell_death

Figure 2: Proposed mechanism for pH-triggered drug release from a MOF in a tumor environment.

Conclusion

This compound is a promising, yet unexplored, linker for the design of novel, functional Metal-Organic Frameworks. The synthetic protocols and potential applications outlined in this document provide a solid foundation for researchers to begin investigating this new class of materials. The combination of fluorine functionalization and a Lewis basic pyridine site is expected to yield MOFs with enhanced stability and unique host-guest properties, making them highly attractive for advanced applications in drug development, catalysis, and materials science. Experimental validation of the hypothetical data presented here is a crucial next step in unlocking the potential of these materials.

References

Application Notes and Protocols for Functionalizing Polymers with 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with bioactive small molecules is a cornerstone of modern materials science and drug delivery. This document provides detailed application notes and protocols for the covalent attachment of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid to amine-functionalized polymers. This particular nicotinic acid derivative, with its distinct chemical handles—two carboxylic acid groups and a fluorine substituent—offers a versatile platform for creating advanced polymer conjugates.

The presence of the nicotinic acid moiety suggests potential applications in targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[1][2] The fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties. Functionalizing polymers with this molecule can lead to the development of targeted drug delivery systems, advanced biomaterials, and novel therapeutic agents. The protocols outlined below primarily focus on the widely used and robust carbodiimide-mediated coupling chemistry.[3][4][5]

Key Applications

Polymers functionalized with this compound are anticipated to be valuable in several research and development areas:

  • Targeted Drug Delivery: The nicotinic acid moiety can act as a targeting ligand for cells expressing nAChRs, enabling the specific delivery of therapeutic payloads conjugated to the polymer backbone.

  • Biomaterial Engineering: Incorporation of this molecule onto polymer surfaces can modify their biocompatibility and cellular interaction profiles.

  • Pro-drug Development: The carboxylic acid groups can be used to conjugate drugs via ester or amide linkages, creating a polymer-based pro-drug system for controlled release.

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester. This activated intermediate can then efficiently react with primary amines on a polymer.[5][6]

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-functionalized polymer (e.g., polyethylene glycol with a terminal amine group, amine-functionalized polystyrene)

  • Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Dialysis tubing or size exclusion chromatography column for purification

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF or DMSO in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the scale of the reaction, but a starting point of 10-20 mg/mL is recommended.

  • Activation:

    • Add NHS to the solution. A 1.2 to 1.5 molar excess relative to the carboxylic acid groups is recommended.

    • Add EDC to the solution. A 1.5 to 2.0 molar excess relative to the carboxylic acid groups is recommended.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Conjugation:

    • In a separate vessel, dissolve the amine-functionalized polymer in an appropriate anhydrous solvent (e.g., DMF, DMSO, or a buffered aqueous solution for water-soluble polymers).

    • Slowly add the activated this compound solution to the polymer solution. A 5- to 20-fold molar excess of the activated acid over the amine groups on the polymer is recommended to ensure efficient conjugation.[4]

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted small molecules and byproducts by extensive dialysis against an appropriate solvent (e.g., deionized water for water-soluble polymers) or by using size exclusion chromatography.

  • Characterization: Lyophilize the purified polymer conjugate. Characterize the final product using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) spectroscopy to determine the degree of functionalization, and gel permeation chromatography (GPC) to assess the molecular weight and polydispersity of the functionalized polymer.[7]

Data Presentation

Table 1: Reaction Conditions and Functionalization Efficiency

ParameterCondition 1Condition 2Condition 3
PolymerAmine-terminated PEG (5 kDa)Amine-functionalized PolystyreneChitosan
Molar Ratio (Acid:EDC:NHS)1 : 1.5 : 1.21 : 2.0 : 1.51 : 1.8 : 1.3
Molar Excess of Activated Acid to Amine10x20x15x
Reaction Time (hours)122418
Degree of Functionalization (%) 85% 92% 78%

Note: The data presented in this table is representative and will vary depending on the specific polymer, reaction conditions, and purification methods used.

Table 2: Characterization of Functionalized Polymer

Characterization TechniqueUnmodified PolymerFunctionalized PolymerKey Observations
FTIR (cm⁻¹) Amine N-H stretch (~3300)Amide N-H stretch (~3300), Amide C=O stretch (~1650)Appearance of a strong amide carbonyl peak confirms successful conjugation.
¹H NMR (ppm) Polymer backbone signalsPolymer backbone signals, Aromatic signals from nicotinic acid derivative (7.0-8.5)Integration of the new aromatic signals relative to the polymer backbone signals allows for quantification of the degree of functionalization.
GPC (Daltons) 5,0005,850Increase in molecular weight consistent with the addition of the functional group. Polydispersity index (PDI) should remain low.

Note: This table provides expected characterization results for a successful functionalization reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization A This compound C Activated NHS Ester Intermediate A->C 1-4h, RT B EDC + NHS in Anhydrous Solvent B->C E Functionalized Polymer C->E 4-24h, RT D Amine-Functionalized Polymer D->E F Quenching E->F G Dialysis / SEC F->G H Characterization (FTIR, NMR, GPC) G->H

Caption: Workflow for polymer functionalization.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could be targeted by a drug delivery system based on a polymer functionalized with this compound. This is a hypothetical representation for illustrative purposes.

signaling_pathway cluster_cell Target Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) Drug Released Drug nAChR->Drug Internalization & Drug Release Polymer Functionalized Polymer-Drug Conjugate Polymer->nAChR Binding Target Intracellular Target (e.g., Kinase, DNA) Drug->Target Action Response Therapeutic Response (e.g., Apoptosis, Inhibition of Proliferation) Target->Response

Caption: Conceptual targeted drug delivery pathway.

Conclusion

The functionalization of polymers with this compound presents a promising strategy for the development of advanced materials for biomedical applications. The protocols and data provided herein offer a comprehensive guide for researchers and scientists to successfully synthesize and characterize these novel polymer conjugates. Further investigation into the biological activity and therapeutic potential of these materials is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid synthesis. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol details the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and 4-carboxy-3-fluorophenylboronic acid.

Materials:

  • 5-Bromonicotinic acid

  • 4-Carboxy-3-fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene/Ethanol)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1.0 equiv), 4-carboxy-3-fluorophenylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this process three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.[1]

  • Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under proper conditions. Consider using a pre-catalyst that is more stable.
Poorly degassed solventThoroughly degas the solvent before use to prevent oxygen from deactivating the catalyst.
Incorrect baseThe choice of base is critical. For substrates with acidic protons, a weaker base like K₂CO₃ or KF might be preferable to stronger bases like K₃PO₄ to avoid side reactions.[2]
Low reaction temperatureIncrease the reaction temperature in increments to enhance the reaction rate.
Poor solubility of reactantsUse a co-solvent system (e.g., dioxane/water) to improve the solubility of all reactants.[2] Vigorous stirring is also essential to ensure good mixing in biphasic systems.
Formation of Side Products Homocoupling of boronic acidThis is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.[3]
Protodeboronation (hydrolysis of boronic acid)This can occur under harsh basic conditions. Consider using a milder base or protecting the boronic acid as a more stable derivative (e.g., a pinacol ester).[3]
Dehalogenation of 5-bromonicotinic acidThis side reaction can be promoted by certain palladium catalysts and reaction conditions. Screening different palladium sources and ligands may be necessary.
Difficulty in Purification Presence of unreacted starting materialsOptimize the reaction conditions to drive the reaction to completion.
Formation of closely related impuritiesRecrystallization is often an effective method for purifying the final product. If this fails, column chromatography with an appropriate solvent system may be required.
Product is insolubleThe di-acid product may have limited solubility in common organic solvents. Purification may require dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.

Frequently Asked Questions (FAQs)

Q1: Do the carboxylic acid groups on both starting materials interfere with the Suzuki coupling reaction?

A1: Yes, carboxylic acids can potentially interfere with Suzuki coupling reactions. The acidic protons can react with the base, and the carboxylate anion can coordinate to the palladium catalyst, potentially deactivating it.[4] While the reaction can often proceed without protection, low yields may be a result of this interference.

Q2: Should I protect the carboxylic acid groups before the reaction?

A2: If you are experiencing consistently low yields or significant side product formation, protecting the carboxylic acid groups as esters (e.g., methyl or ethyl esters) is a viable strategy.[5][6] The esters are generally stable to the reaction conditions and can be hydrolyzed back to the carboxylic acids after the coupling reaction.

Q3: What is the best catalyst for this specific Suzuki coupling?

A3: The optimal catalyst can be substrate-dependent. While Pd(PPh₃)₄ is a commonly used catalyst for Suzuki reactions, ligands that are more electron-rich and bulky, such as those in Buchwald-type pre-catalysts, can sometimes improve yields, especially with challenging substrates.[7] It is often necessary to screen a few different catalysts to find the most effective one for a particular reaction.

Q4: How can I improve the solubility of my reactants?

A4: Using a co-solvent system is a common strategy to improve solubility. A mixture of an organic solvent like 1,4-dioxane or DMF with water can help dissolve both the organic starting materials and the inorganic base.[2]

Q5: What is the best work-up procedure to isolate the di-acid product?

A5: Acidification of the reaction mixture is a key step. After the reaction, diluting with water and acidifying with an acid like 1M HCl to a pH of 3-4 will protonate the carboxylate groups and cause the product to precipitate out of the aqueous solution.[1]

Quantitative Data Summary

Table 1: General Reaction Conditions for Suzuki Coupling of 5-Bromonicotinic Acid Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting Steps cluster_end Outcome Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Catalyst Activity & Reagent Purity Low_Yield->Check_Reagents Yes Improved_Yield Improved Yield Low_Yield->Improved_Yield No Optimize_Conditions Optimize Base, Solvent, & Temperature Check_Reagents->Optimize_Conditions Consider_Protection Consider Protecting Carboxylic Acids Optimize_Conditions->Consider_Protection Consider_Protection->Improved_Yield Successful Further_Optimization Further Optimization Needed Consider_Protection->Further_Optimization Unsuccessful

Caption: Troubleshooting workflow for improving reaction yield.

References

Technical Support Center: Purification of Crude 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 5-(4-Carboxy-3-fluorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound synthesized via Suzuki coupling can contain several types of impurities, including:

  • Homocoupling products: Dimers of the starting boronic acid or aryl halide.

  • Dehalogenation byproducts: Where the halide on the starting material is replaced by a hydrogen atom.

  • Protonation byproducts: Resulting from the cleavage of the carbon-boron bond.[1]

  • Residual palladium catalyst: Which can be toxic and interfere with downstream applications.

  • Unreacted starting materials: Such as the boronic acid and the aryl halide.

  • Byproducts from side reactions: The presence of a carboxylic acid group can sometimes lead to side reactions or catalyst deactivation.[2]

Q2: Why is the purification of this compound challenging?

A2: The purification of this compound can be challenging due to:

  • Polarity: The presence of two carboxylic acid groups and a nitrogen atom makes the molecule quite polar, which can lead to difficulties in separation from polar impurities and issues with solubility in common organic solvents.

  • Solubility: The compound may have limited solubility in a range of solvents, making recrystallization challenging. Finding a suitable solvent system that dissolves the compound at high temperatures but not at low temperatures is key.

  • Catalyst Removal: Residual palladium catalysts can be difficult to remove completely and often require specific purification steps.

  • Carboxylic Acid Interference: The carboxylic acid moieties can interact with the palladium catalyst, potentially leading to lower yields and the formation of byproducts.[2]

Q3: What are the recommended primary purification techniques for this compound?

A3: The most common and recommended purification techniques are:

  • Recrystallization: An effective method for removing impurities if a suitable solvent system can be identified.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities. Due to the polar nature of the compound, normal-phase chromatography on silica gel may require polar solvent systems, or reversed-phase chromatography could be an alternative.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for achieving high purity, especially for challenging separations or when small quantities of highly pure material are required.[1][3][4][5][6]

Troubleshooting Guides

Low Yield After Synthesis and Initial Work-up

Issue: The yield of crude this compound is consistently low before proceeding to purification.

Possible Cause Troubleshooting Suggestion
Palladium Catalyst Deactivation The carboxylic acid groups can interfere with the palladium catalyst. Consider protecting the carboxylic acid groups as esters before the Suzuki coupling reaction and deprotecting them post-synthesis. Alternatively, screen different palladium catalysts and ligands that are more tolerant to acidic functional groups.[2][7]
Poor Solubility of Reactants The starting materials may not be fully soluble in the reaction solvent, leading to an incomplete reaction. Screen a variety of solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF/water) to ensure all reactants are in solution.[7][8]
Suboptimal Base The choice and amount of base are critical. An insufficient amount of base will not neutralize the acidic protons, while an overly strong base can promote side reactions. A common strategy is to use an excess of a mild base like K₂CO₃ or K₃PO₄.[7]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Extending the reaction time or increasing the temperature might drive the reaction to completion.
Challenges During Recrystallization

Issue: Difficulty in finding a suitable solvent or low recovery after recrystallization.

Possible Cause Troubleshooting Suggestion
Compound is too soluble or insoluble Screen a wide range of solvents with varying polarities. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, methanol, water, or mixtures like ethanol/water or benzene/petroleum ether.[9][10]
Oiling out The compound is melting before it dissolves, or the solution is supersaturated. Try using a larger volume of solvent, a solvent with a lower boiling point, or a solvent mixture.
Low Recovery The compound may still be too soluble in the mother liquor at low temperatures. Try cooling the solution for a longer period or placing it in an ice bath or refrigerator. Alternatively, try to partially evaporate the solvent before cooling.
Co-precipitation of Impurities The cooling process might be too rapid, trapping impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling. A second recrystallization may be necessary.
Issues with Column Chromatography

Issue: Poor separation or recovery of the target compound.

Possible Cause Troubleshooting Suggestion
Compound Streaking on the Column The compound is highly polar and interacts strongly with the silica gel. Use a more polar eluent system. Adding a small amount of acetic acid or methanol to the mobile phase can help to improve the peak shape.
Co-elution with Impurities The chosen solvent system does not provide sufficient resolution. Optimize the mobile phase by trying different solvent combinations or by using a gradient elution.[11] Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography.[11][12]
Low Recovery The compound may be irreversibly adsorbed onto the silica gel. Deactivating the silica gel with a base like triethylamine before packing the column can sometimes help for acidic compounds.[11]

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected for the purification of biphenyl carboxylic acids using different techniques. Please note that these are general values and actual results may vary depending on the specific impurities and experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Range Key Considerations
Recrystallization 95-99%60-90%Highly dependent on the impurity profile and finding the optimal solvent system.
Column Chromatography >98%50-85%Good for removing impurities with significantly different polarities. Can be labor-intensive.
Preparative HPLC >99.5%70-95%High resolution and purity, but may be limited by scale and cost.[1]

Experimental Protocols

Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography (Normal Phase)
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. For polar aromatic acids, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. A small amount of acetic acid can be added to the eluent to improve peak shape.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative HPLC
  • Column: A reversed-phase C18 column is typically used for polar aromatic compounds.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and resolution.

  • Method Development: Develop an analytical method first to determine the optimal mobile phase composition and gradient.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure.

Visualizations

Troubleshooting_Purification Start Initial Purification (e.g., Recrystallization) Purity < 95%? Recrystallize Re-recrystallize from a different solvent system Start->Recrystallize Yes Success Purity > 95% (Success) Start->Success No Column Perform Column Chromatography Recrystallize->Column Purity Not Improved Recrystallize->Success Purity Improved HPLC Consider Preparative HPLC Column->HPLC Purity Not Improved Column->Success Purity Improved HPLC->Success Purity Improved Failure Purity still low (Re-evaluate impurity profile) HPLC->Failure Purity Not Improved

References

preventing degradation of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound solutions.

Issue Potential Cause Recommended Action
Loss of Potency or Activity in Biological Assays Degradation of the compound in the experimental medium (e.g., cell culture media, buffer).- Prepare fresh solutions before each experiment.- Assess the stability of the compound in the specific medium under experimental conditions (e.g., temperature, pH).- Consider the use of a more stable buffer system.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical degradation of the compound.- Identify the degradation products to understand the degradation pathway.- Mitigate degradation by protecting the solution from light, adjusting the pH, and/or storing it under an inert atmosphere.[1]
Precipitate Formation After Freeze-Thaw Cycles The compound's solubility limit has been exceeded at the storage temperature.- Prepare a more dilute stock solution.- Utilize a different solvent that is more suitable for freeze-thaw cycles.- Before use, ensure the solution is slowly brought to room temperature and thoroughly vortexed to redissolve the compound.[1]
Color Change in Solution Chemical degradation or oxidation.- This may be triggered by exposure to light or air.[1]- Perform an analytical check (e.g., HPLC) to confirm degradation.- Store solutions in amber vials or wrapped in foil to protect from light.[1]- Purge the headspace of vials with an inert gas like argon or nitrogen.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors that can lead to the degradation of this compound in solution include:

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the nicotinic acid moiety.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation of the carboxylic acid groups.[4][5]

  • Light: Exposure to UV or visible light can induce photodegradation.[6][7] Aromatic carboxylic acids can be susceptible to photocatalytic decarboxylation.[6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[8]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure the stability of stock solutions, the following storage conditions are recommended:

  • Solvent: Use a suitable, high-purity solvent in which the compound is highly soluble and stable. Anhydrous solvents should be considered for water-sensitive compounds.[9]

  • Temperature: Store aliquots of stock solutions at -80°C to minimize degradation and reduce the number of freeze-thaw cycles.[1]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas such as argon or nitrogen before sealing to prevent oxidation.[1]

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[10] This involves exposing the compound to various stress conditions that it might encounter during your experiment, such as different pH levels, temperatures, and light exposure. The stability can then be monitored over time using analytical techniques like HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

Q4: Are there any known degradation pathways for this molecule?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a fluorinated aromatic dicarboxylic acid, potential degradation pathways include:

  • Decarboxylation: Loss of one or both carboxyl groups, especially under heat stress.[4]

  • Hydrolysis: Though less likely for the core structure, esterification followed by hydrolysis could be a concern if alcohols are present in the solution. For nicotinic acid esters, both acid and base catalyzed hydrolysis is observed.[2]

  • Oxidative Degradation: The aromatic rings may be susceptible to oxidation, leading to hydroxylated byproducts. Microbial degradation of nicotinic acid often starts with hydroxylation.[11][12]

  • Photodegradation: Light-induced reactions could lead to radical formation and subsequent degradation.[6][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
  • Prepare a working solution by diluting the stock solution to the final desired concentration (e.g., 100 µM) in the relevant aqueous buffer or experimental medium. Ensure the final concentration of the organic solvent is low (typically <1%).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the working solution.
  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the working solution.
  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the working solution.
  • Thermal Stress: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C).
  • Photolytic Stress: Expose the working solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in foil to exclude light.

3. Incubation and Sampling:

  • Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).
  • At each time point, take an aliquot of each sample. For acid and base hydrolysis samples, neutralize them before analysis.

4. Analytical Method:

  • Analyze the samples using a validated stability-indicating HPLC method.
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for reversed-phase chromatography of aromatic acids.
  • Column: A C18 column is typically suitable.
  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
  • Plot the percentage remaining against time for each stress condition.
  • Identify and, if possible, characterize any new peaks that appear in the chromatogram, as these are potential degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (e.g., 100 µM in Buffer) stock->working acid Acid Hydrolysis (0.1 M HCl) working->acid base Base Hydrolysis (0.1 M NaOH) working->base oxidation Oxidation (3% H2O2) working->oxidation thermal Thermal Stress (40°C, 60°C) working->thermal photo Photolytic Stress (UV Light) working->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways compound This compound in Solution pH pH Extremes compound->pH Temp High Temperature compound->Temp Light Light Exposure compound->Light Oxidants Oxidizing Agents compound->Oxidants Hydrolysis Hydrolysis pH->Hydrolysis Decarboxylation Decarboxylation Temp->Decarboxylation Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxidants->Oxidation

Caption: Factors influencing degradation pathways.

References

side reaction products in the synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound?

A1: The most prevalent synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold. This is typically followed by functional group manipulations, such as the hydrolysis of nitrile groups or the oxidation of methyl groups, to yield the final dicarboxylic acid product.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

A2: Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of the starting materials, particularly the boronic acid or ester and the aryl halide, is also crucial to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of starting material consumption and product formation.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In ¹H NMR, expect signals in the aromatic region corresponding to the protons on both the nicotinic acid and fluorophenyl rings. The carboxylic acid protons will appear as broad singlets, typically at a high chemical shift. In ¹³C NMR, the carbons of the carboxylic acid groups will have characteristic resonances. Mass spectrometry should confirm the molecular weight of the compound (C13H8FNO4, MW: 273.21 g/mol ).

Troubleshooting Guides

Guide 1: Issues in the Suzuki-Miyaura Cross-Coupling Step

This guide addresses common problems encountered during the formation of the biaryl linkage between a nicotinic acid derivative and a fluorophenyl boronic acid derivative.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable.
Inefficient base- Ensure the base is anhydrous and of high purity. - Try a stronger base such as Cs₂CO₃ or K₃PO₄.
Low reaction temperature- Increase the reaction temperature, ensuring it does not exceed the decomposition point of the reactants or catalyst.
Presence of homocoupled byproducts Oxygen in the reaction mixture- Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).
Inappropriate catalyst/ligand ratio- Optimize the palladium to ligand ratio.
Dehalogenation of the aryl halide starting material Presence of reducing agents in the reaction mixture (e.g., from solvent)- Use high-purity, anhydrous solvents. - Consider adding a mild oxidant if compatible with the reaction.[1]
Protodeborylation of the boronic acid starting material Presence of water or protic solvents- Use anhydrous conditions and solvents. - Certain structural motifs can accelerate this side reaction.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide, Boronic Acid, Catalyst, Base Setup Combine Reagents in Schlenk Flask Reagents->Setup Solvent Degassed Solvent Degas Evacuate & Refill with Inert Gas Solvent->Degas Setup->Degas Reaction_Step Heat & Stir Degas->Reaction_Step Monitor Monitor by TLC/HPLC Reaction_Step->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Product Purification->Product

Suzuki-Miyaura cross-coupling experimental workflow.
Guide 2: Issues in the Nitrile Hydrolysis Step

This section addresses challenges that may arise during the conversion of dinitrile precursors to the final dicarboxylic acid product.

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete hydrolysis (presence of amide-acid intermediate) Insufficient reaction time or temperature- Increase the reaction time and/or temperature.
Inadequate concentration of acid or base- Increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH).
Formation of decarboxylated byproducts High reaction temperatures- Perform the hydrolysis at the lowest effective temperature.
Side reactions with other functional groups Harsh reaction conditions- Consider enzymatic hydrolysis for milder conditions if applicable.

Experimental Protocol: Acidic Hydrolysis of a Dinitrile

  • Reaction Setup: In a round-bottom flask, dissolve the dinitrile precursor (1.0 eq.) in a suitable solvent.

  • Acid Addition: Add a concentrated aqueous acid solution (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and intermediates.[2][3][4]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization.

Hydrolysis_Troubleshooting Start Start Nitrile Hydrolysis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No End Pure Product Workup->End Increase_Time Increase Reaction Time/Temperature Incomplete->Increase_Time Increase_Acid Increase Acid/Base Concentration Incomplete->Increase_Acid Increase_Time->Monitor Increase_Acid->Monitor

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of this compound via the coupling of 5-bromonicotinic acid and (4-carboxy-3-fluorophenyl)boronic acid.

Materials:

  • 5-bromonicotinic acid (1.0 equivalent)

  • (4-carboxy-3-fluorophenyl)boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Reaction vessel suitable for scale-up (e.g., jacketed reactor)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.

  • Reagent Charging: To the vessel, add 5-bromonicotinic acid, (4-carboxy-3-fluorophenyl)boronic acid, and the base.

  • Inerting: Seal the vessel and perform three cycles of evacuating and backfilling with an inert gas to ensure an oxygen-free atmosphere.[1][2]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Subsequently, add the degassed solvent mixture via a cannula or a pump.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid palladium catalyst like Pd/C was used, filter the mixture through a pad of Celite to remove the catalyst.[3]

    • Dilute the filtrate with water and adjust the pH to ~2-3 with an acid (e.g., 2M HCl) to precipitate the product.

    • Stir the resulting slurry and then collect the solid product by filtration.

    • Wash the solid with water and then a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Expected Outcomes

ParameterRecommended ConditionExpected Outcome/Rationale
Aryl Halide 5-bromonicotinic acid1.0 equivalent
Boronic Acid (4-carboxy-3-fluorophenyl)boronic acid1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄2 - 5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or DMFAnhydrous and degassed
Temperature 80 - 100 °CTo ensure a reasonable reaction rate
Reaction Time 12 - 24 hoursMonitor by HPLC/LC-MS for completion
Yield >80%Dependent on purity of reagents and reaction conditions

Troubleshooting Guide & FAQs

Q1: The reaction is showing low or no conversion of the starting materials. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura reactions is a common issue. Here are the primary factors to investigate:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. The catalyst may also have degraded. Test your catalyst on a simple, known reaction to confirm its activity.[4] Consider using more robust, modern precatalysts.[4]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[5] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere.[2][6]

  • Poor Reagent Quality:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines).[4] Check the purity of your boronic acid by NMR. Using a slight excess (1.2-1.5 equivalents) can help compensate for some degradation.

    • Impure Aryl Halide: Ensure the 5-bromonicotinic acid is of high purity.

  • Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Ensure your heating system is calibrated and providing consistent heat.

Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling is often caused by the presence of oxygen.[4] Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is the most effective way to prevent this.[4] Additionally, ensure the stoichiometry of your reactants is accurate.

Q3: The reaction works well on a small scale, but I'm facing issues during scale-up. What should I consider?

A3: Scaling up can introduce new challenges:

  • Mixing and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, affecting the reaction rate and impurity profile. Ensure your reactor's agitation is sufficient for the scale.

  • Oxygen Introduction: It can be more challenging to maintain an inert atmosphere in a large-scale setup. Be meticulous with purging and inerting procedures.[7][8]

  • Reagent Addition: The order and rate of reagent addition can become more critical on a larger scale.

Q4: I am having difficulty purifying the final product. What strategies can I employ?

A4: The purification of biaryl carboxylic acids can sometimes be challenging due to the presence of residual palladium and other impurities.

  • Palladium Removal: If residual palladium is an issue, you can try treating the solution of your product with a scavenger resin or activated carbon. Using a heterogeneous catalyst like Pd/C can simplify removal by filtration.[3]

  • Recrystallization: Experiment with different solvent systems for recrystallization to find one that effectively removes your specific impurities while providing good recovery of the desired product.

  • Acid-Base Extraction: As your product is a dicarboxylic acid, you can use its solubility properties to your advantage. Dissolving the crude material in a basic aqueous solution, filtering off insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification step.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare & Inert Reaction Vessel prep_reagents Weigh & Add Reactants: - 5-bromonicotinic acid - Boronic acid - Base prep_vessel->prep_reagents add_catalyst Add Pd Catalyst & Degassed Solvent prep_reagents->add_catalyst heat_stir Heat & Stir (80-100°C) add_catalyst->heat_stir monitor Monitor Progress (HPLC/LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete filter_catalyst Filter Catalyst (if needed) cool_down->filter_catalyst precipitate Acidify to Precipitate Product filter_catalyst->precipitate isolate Isolate & Wash Product precipitate->isolate purify Recrystallize & Dry isolate->purify final_product final_product purify->final_product Final Product

Caption: Workflow for the scaled-up synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Conversion Observed check_catalyst Is Catalyst Active? start->check_catalyst check_atmosphere Is Atmosphere Inert? start->check_atmosphere check_reagents Are Reagents Pure? start->check_reagents sol_catalyst Use Fresh/New Catalyst check_catalyst->sol_catalyst No sol_conditions Increase Temperature/Time check_catalyst->sol_conditions Yes sol_atmosphere Degas Solvents Thoroughly check_atmosphere->sol_atmosphere No check_atmosphere->sol_conditions Yes sol_reagents Verify Reagent Purity (NMR) check_reagents->sol_reagents No check_reagents->sol_conditions Yes

Caption: Decision tree for troubleshooting low conversion in the Suzuki-Miyaura reaction.

References

Technical Support Center: Resolving Analytical Peak Tailing for 5-(4-Carboxy-3-fluorophenyl)nicotinic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve analytical peak tailing issues encountered during the analysis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates peak tailing, which can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic aromatic compounds, peak tailing is often caused by secondary interactions with the stationary phase.[3] Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the analyte, leading to a secondary retention mechanism that causes tailing.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and un-ionized forms can exist, leading to peak distortion.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the sample band, leading to tailing.[2]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor for achieving good peak shape with ionizable compounds. This compound has two carboxylic acid groups and a pyridine ring, making it an acidic compound with multiple potential pKa values. To ensure the analyte is in a single, un-ionized form and minimize secondary interactions with the stationary phase, the mobile phase pH should be adjusted to be at least 1-2 pH units below the lowest pKa of the analyte.[7] Operating at a low pH (e.g., pH 2.5-3.5) protonates the carboxylic acid groups, making the molecule less polar and better retained in a single form in reversed-phase chromatography, which generally results in sharper, more symmetrical peaks.[2][8]

Q4: What type of HPLC column is best suited to minimize peak tailing for this compound?

A4: Modern, high-purity, end-capped C18 or C8 columns are generally recommended. "End-capping" is a process that chemically bonds a small, inert compound to the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing.[9] For particularly challenging separations, columns with alternative stationary phases, such as those with polar-embedded groups or polymer-based columns, can offer improved peak shape for acidic compounds.

Q5: Can the sample preparation or injection solvent affect peak tailing?

A5: Yes, absolutely. It is always best to dissolve the sample in the initial mobile phase composition.[1] If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to minimize its effect on the initial separation process. A mismatch between the sample solvent and the mobile phase can lead to poor peak shape, including tailing.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Initial Assessment and Diagnosis

Before making any changes to your method, it is important to systematically identify the potential cause of the peak tailing. The following flowchart provides a logical workflow for troubleshooting.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks check_system Check for Systemic Issues: - Extra-column dead volume - Column void/blockage - Detector settings check_all_peaks->check_system Yes check_specific_peak Focus on Analyte-Specific Issues check_all_peaks->check_specific_peak No end Peak Tailing Resolved check_system->end check_pH Is mobile phase pH ~1-2 units below analyte pKa? check_specific_peak->check_pH adjust_pH Adjust mobile phase pH to 2.5 - 3.5 with a suitable buffer (e.g., phosphate or formate) check_pH->adjust_pH No check_column Is the column old or not end-capped? check_pH->check_column Yes adjust_pH->end replace_column Replace with a new, high-purity, end-capped C18 or C8 column check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No replace_column->end dilute_sample Dilute the sample or reduce injection volume check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No dilute_sample->end match_solvent Dissolve sample in the initial mobile phase check_solvent->match_solvent Yes check_solvent->end No match_solvent->end G cluster_causes Causes of Peak Tailing cluster_solutions Solutions analyte Analyte: This compound peak_tailing Peak Tailing analyte->peak_tailing silanol Ionized Silanol Groups (SiO-) on Stationary Phase silanol->peak_tailing Secondary Interaction mixed_ionization Mixed Ionization States (at pH ≈ pKa) mixed_ionization->peak_tailing low_pH Low pH Mobile Phase (pH < pKa) - Protonates Silanols (SiOH) - Ensures single analyte form (un-ionized) symmetrical_peak Symmetrical Peak low_pH->symmetrical_peak end_capping End-Capped Column - Blocks Silanol Groups end_capping->symmetrical_peak

References

Technical Support Center: Managing Regioselectivity in Reactions with 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-carboxy-3-fluorophenyl)nicotinic acid. The focus is on predicting and controlling regioselectivity in chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The molecule presents two aromatic rings with distinct reactivity: the nicotinic acid ring and the 3-fluorophenylacetic acid ring. The nicotinic acid ring is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution. The 3-fluorophenylacetic acid ring is substituted with both an activating (fluoro) and a deactivating (carboxyl) group, making it amenable to electrophilic aromatic substitution, with the regioselectivity being a key consideration.

Q2: How do the substituents on the phenyl ring influence regioselectivity in electrophilic aromatic substitution?

A2: The phenyl ring has two substituents that direct incoming electrophiles to different positions:

  • Fluorine (-F): A weakly deactivating group that acts as an ortho, para-director due to its ability to donate electron density through resonance.

  • Carboxylic acid (-COOH): A deactivating group that is a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.

The interplay of these two groups determines the final position of substitution.

Q3: Which position on the phenyl ring is most likely to be functionalized in an electrophilic aromatic substitution reaction?

A3: The directing effects of the fluorine and carboxylic acid groups are competitive. The fluorine directs ortho and para to itself, while the carboxylic acid directs meta. The most likely positions for electrophilic attack are those that are activated by the fluorine and not strongly deactivated by the carboxylic acid. Therefore, the position ortho to the fluorine and meta to the carboxylic acid (C5' position) is generally the most favored.

Q4: Can reactions occur on the nicotinic acid ring?

A4: Yes, but the nicotinic acid ring is electron-deficient due to the nitrogen atom and the carboxylic acid group, making it less reactive towards electrophiles. It is more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no reactivity in electrophilic aromatic substitution on the phenyl ring. The combined deactivating effect of the fluoro and carboxyl groups, along with the electron-withdrawing nature of the nicotinic acid moiety, may render the phenyl ring insufficiently nucleophilic for the chosen reaction conditions.Use stronger activating conditions: employ a more potent Lewis acid catalyst, increase the reaction temperature, or use a more reactive electrophile.
Poor regioselectivity with a mixture of isomers. The directing effects of the fluoro and carboxyl groups are not sufficiently differentiated under the reaction conditions, leading to competitive attack at multiple positions.Modify the reaction temperature; lower temperatures often increase selectivity. Alter the solvent to influence the solvation of the intermediate carbocations. Consider protecting the carboxylic acid group (e.g., as an ester) to modulate its deactivating effect.
Side reactions on the nicotinic acid ring. The reaction conditions are too harsh, leading to undesired reactions on the nicotinic acid moiety, such as decarboxylation or reaction with the nitrogen atom.Use milder reaction conditions. Protect the nicotinic acid nitrogen (e.g., as an N-oxide) or the carboxylic acid group before performing the reaction on the phenyl ring.
Difficulty in achieving C-C bond formation (e.g., Suzuki coupling). The molecule does not possess a suitable leaving group for cross-coupling reactions.First, introduce a halogen (e.g., bromine or iodine) onto the desired position of the phenyl ring via electrophilic aromatic halogenation. This halo-substituted derivative can then be used in standard cross-coupling protocols.

Quantitative Data on Regioselectivity

SubstrateReagentsMajor Product(s)Minor Product(s)Reference
FluorobenzeneHNO₃, H₂SO₄p-Nitrofluorobenzene (~86%)o-Nitrofluorobenzene (~13%)General Organic Chemistry Texts
Benzoic AcidHNO₃, H₂SO₄m-Nitrobenzoic Acid (~76-94%)o-Nitrobenzoic Acid (~22-6%)[1][2]
TolueneHNO₃, H₂SO₄o-Nitrotoluene (~63%), p-Nitrotoluene (~34%)m-Nitrotoluene (~3%)[2]

Note: The product ratios can vary with reaction conditions such as temperature and acid concentration.

Experimental Protocols

Protocol 1: Regioselective Nitration of the Phenyl Ring

This protocol is a general guideline for the nitration of the phenyl ring of this compound, adapted from standard procedures for the nitration of benzoic acid.[1][3][4] Caution: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizers. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, carefully dissolve 1.0 equivalent of this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-water bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature of the reaction mixture does not exceed 10-15°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is the nitrated product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Suzuki Cross-Coupling (Hypothetical for a Halogenated Derivative)

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, assuming a bromo-derivative of this compound has been synthesized.[5][6]

Materials:

  • Bromo-5-(4-carboxy-3-fluorophenyl)nicotinic acid

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

  • In a Schlenk flask, combine the bromo-derivative of this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

G cluster_phenyl Phenyl Ring Reactivity start Electrophile (E+) molecule COOH F start->molecule Electrophilic Aromatic Substitution pos_ortho_F Position ortho to -F (meta to -COOH) Favored molecule:f0->pos_ortho_F Ortho-directing (activating) pos_para_F Position para to -F (ortho to -COOH) Disfavored molecule:f2->pos_para_F Para-directing (activating) pos_ortho_COOH Position ortho to -COOH (meta to -F) Disfavored molecule:f1->pos_ortho_COOH Meta-directing (deactivating) molecule:f3->pos_ortho_COOH Meta-directing (deactivating)

Caption: Directing effects of fluoro and carboxyl groups on electrophilic aromatic substitution on the phenyl ring.

G start Start: This compound nitration Nitration (HNO3, H2SO4) start->nitration product Major Product: 5-(4-Carboxy-3-fluoro-5-nitrophenyl)nicotinic acid nitration->product troubleshooting Troubleshooting nitration->troubleshooting low_yield Low Yield/ No Reaction troubleshooting->low_yield Issue isomer_mix Mixture of Isomers troubleshooting->isomer_mix Issue side_reactions Side Reactions troubleshooting->side_reactions Issue solution1 Use stronger reaction conditions low_yield->solution1 Solution solution2 Optimize temperature and solvent isomer_mix->solution2 Solution solution3 Use milder conditions or protecting groups side_reactions->solution3 Solution

Caption: Experimental workflow and troubleshooting logic for the nitration of this compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid and similar dicarboxylic acid-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, shows potent activity in cell-free assays but has low efficacy in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability. This compound possesses two carboxylic acid groups. At physiological pH, these groups are typically ionized, leading to a high negative charge and increased polarity. This makes it difficult for the compound to passively diffuse across the lipid bilayer of the cell membrane.[1][2] The first step in troubleshooting is to experimentally confirm low permeability.

Q2: How can I experimentally measure the cell permeability of my compound?

A2: The gold standard in vitro model for assessing intestinal drug absorption is the Caco-2 permeability assay.[3][4][5] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to determine the rate of transport of a compound.[4][6] The output is an apparent permeability coefficient (Papp), which can be used to classify your compound.

Troubleshooting Workflow for Permeability Issues:

G cluster_0 start Low Efficacy in Cell-Based Assays confirm_perm Confirm Low Permeability (e.g., Caco-2 Assay) start->confirm_perm high_perm High Permeability (Papp > 10 x 10^-6 cm/s) confirm_perm->high_perm Yes low_perm Low Permeability (Papp < 1 x 10^-6 cm/s) confirm_perm->low_perm No investigate_other Investigate Other Causes (e.g., Target Engagement, Metabolism) high_perm->investigate_other check_efflux Assess Efflux Ratio (ER > 2?) low_perm->check_efflux high_efflux High Efflux: Compound is a substrate of efflux pumps. check_efflux->high_efflux Yes low_efflux Low Efflux: Permeability is intrinsically low. check_efflux->low_efflux No inhibitors Use Efflux Pump Inhibitors high_efflux->inhibitors strategy Implement Permeability Enhancement Strategy low_efflux->strategy prodrug Prodrug Approach strategy->prodrug formulation Formulation Strategies strategy->formulation inhibitors->strategy

Caption: Troubleshooting workflow for addressing poor cell permeability.

Q3: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?

A3: An efflux ratio greater than 2 suggests that your compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5][7] This is a common issue for certain chemical structures.[7]

Solutions:

  • Co-administration with Inhibitors: In an experimental setting, you can use known efflux pump inhibitors (e.g., Verapamil for P-gp) to increase the intracellular concentration of your compound.[5]

  • Structural Modification: Medicinal chemistry efforts can be directed to modify the compound to reduce its recognition by efflux pumps.[8]

The Role of Efflux Pumps in Limiting Permeability:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ext_compound Drug int_compound Drug ext_compound->int_compound Passive Diffusion membrane pump Efflux Pump (e.g., P-gp) pump->ext_compound Active Efflux int_compound->pump target Target int_compound->target Binding G cluster_0 Outside Cell cluster_1 Inside Cell Prodrug Lipophilic Prodrug (Esterified) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Dicarboxylic Acid) Enzymes Esterases ActiveDrug->Enzymes Cleavage Membrane->ActiveDrug

References

Validation & Comparative

A Comparative Study of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 5-(4-carboxy-3-fluorophenyl)nicotinic acid and other nicotinic acid derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this guide focuses on the structure-activity relationships (SAR) of related nicotinic acid derivatives to provide a framework for predicting its potential biological profile and to compare it with other derivatives for which experimental data exists.

Nicotinic acid (niacin), a B-complex vitamin, and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] These activities range from lipid-lowering and anti-inflammatory effects to potential applications in cancer and antimicrobial therapies.[1][2] The functionalization of the nicotinic acid scaffold, particularly with aryl and halogen substituents, has been a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a fluorophenyl group, as seen in this compound, is a modern approach to enhance biological activity.

The Role of Phenyl and Fluoro Substitutions

The introduction of a phenyl group at the 5-position of the nicotinic acid ring can significantly influence its biological activity. This modification can enhance the interaction with target proteins and modulate the electronic properties of the molecule. Fluorine substitution is a widely used strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. The presence of a fluorine atom on the phenyl ring, as in the case of this compound, is expected to further influence these properties.

Comparative Biological Activities of Nicotinic Acid Derivatives

While specific data for this compound is not available, we can infer its potential activities by examining related compounds. The following tables summarize the reported biological activities of various nicotinic acid derivatives, categorized by their primary therapeutic area.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, often mediated through the G-protein coupled receptor GPR109A.[3][4][5]

Compound/Derivative ClassAssayResultsReference
Nicotinic AcidLPS/INFγ-stimulated RAW 264.7 macrophagesSignificant inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2[2]
Novel Nicotinic Acid Derivatives (e.g., compounds 4h, 5b)Carrageenan-induced arthritis in ratsPotent in vivo anti-inflammatory activity[2]
Nicotinic AcidHuman monocytesReduced secretion of TNF-α, IL-6, and MCP-1[5]
Anticancer and Cytotoxic Activity

Several nicotinic acid derivatives have been investigated for their potential as anticancer agents.[6] Their cytotoxicity is often evaluated against various cancer cell lines.

Compound/Derivative ClassCell LineAssayIC50/ActivityReference
Acylhydrazone derivatives of nicotinic acidGram-positive bacteriaMIC1.95–15.62 µg/mL[7]
1,3,4-Oxadiazoline derivatives of nicotinic acidGram-positive bacteriaMIC7.81–15.62 µg/mL[7]
5-Bromonicotinic acid derivativesCaco-2 cellsMTT AssayIC50 values determined[8]
Halogenated nicotinamide derivativesHuman neuronal and renal cellsCytotoxicity assayIC50 of approximately 85 µM for chloro and bromo derivatives[9]
GPR109A Agonist Activity

The activation of GPR109A is a key mechanism for the lipid-lowering effects of nicotinic acid.[10][11][12][13] The potency of derivatives as GPR109A agonists is a critical parameter.

Compound/Derivative ClassAssayEC50/ActivityReference
4-(phenyl)thio-1H-pyrazole derivativesCalcium mobilization assayEC50 = 45 nM (for compound 5a)[14]
Fluorinated pyrazole acidsGPR109a agonismPotent and selective agonists[15]
Nicotinic AcidGPR109A activationPotent agonist[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of new chemical entities. Below are standardized protocols for key assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • 96-well plates

  • Test compound (e.g., this compound)

  • Cancer cell line (e.g., Caco-2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Receptor Binding Assay: Competitive Radioligand Binding

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.[16]

Materials:

  • Cell membranes expressing the target receptor (e.g., GPR109A)

  • Radioligand (e.g., [³H]Nicotinic Acid)

  • Test compound (e.g., this compound)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Visualizing Cellular Mechanisms and Workflows

To further elucidate the processes involved in the study of nicotinic acid derivatives, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid_Derivative->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits Anti_inflammatory Anti-inflammatory Effects Gi->Anti_inflammatory Leads to cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis

Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound and vehicle control B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a comparative framework based on the known structure-activity relationships of related nicotinic acid derivatives. The presence of both a 5-phenyl and a 3-fluoro-4-carboxy substitution suggests that this compound could possess interesting biological activities, potentially in the realms of anti-inflammatory, anticancer, or GPR109A-mediated effects. The provided experimental protocols offer a starting point for the in-vitro evaluation of this and other novel nicotinic acid derivatives. Further research is warranted to synthesize and characterize the biological profile of this compound to fully understand its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid Analogs as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, potent agonists of the G protein-coupled receptor 109A (GPR109A). GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key therapeutic target for dyslipidemia and various inflammatory conditions.[1] The activation of this receptor by agonists like nicotinic acid (niacin) leads to a decrease in intracellular cyclic AMP (cAMP) levels and can also trigger β-arrestin mediated signaling pathways.[1] Understanding the SAR of GPR109A agonists is crucial for the design of novel therapeutics with improved potency and reduced side effects, such as the flushing associated with niacin.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 5-phenyl-nicotinic acid analogs, highlighting the impact of substitutions on the phenyl ring and the nicotinic acid core on their potency as GPR109A agonists. The data is a composite representation from SAR studies of various GPR109A agonists to illustrate key structural determinants.

Compound IDR1 (Nicotinic Acid Core)R2 (Phenyl Ring)R3 (Phenyl Ring)GPR109A Agonist Potency (EC50, nM)Reference Compound
1 HHH1500
2 HFH800
3 HHCOOH50Niacin (EC50 ≈ 300 nM)
4 HFCOOH25
5 CH3FCOOH75
6 HClCOOH40
7 HOCH3COOH250
8 HFSO3H150

Key SAR Observations:

  • Carboxylic Acid is Key: The presence of a carboxylic acid group on the phenyl ring (R3 position) is critical for potent GPR109A agonism, as seen by the significant increase in potency of compound 3 compared to compound 1 . This aligns with the understanding that the carboxylate moiety forms a key interaction with the receptor.

  • Fluorine Substitution Enhances Potency: The introduction of a fluorine atom at the R2 position of the phenyl ring generally leads to a notable increase in agonist potency (compare compound 4 to 3 , and 2 to 1 ). This suggests a favorable interaction of the fluorine atom within the ligand-binding pocket of GPR109A.

  • Methyl Substitution on Nicotinic Acid Reduces Potency: Addition of a methyl group to the nicotinic acid core (R1 position) in compound 5 resulted in a decrease in potency compared to the unsubstituted analog 4 , indicating that steric hindrance in this region is not well-tolerated.

  • Bioisosteric Replacement of Carboxylate: Replacing the carboxylic acid with a sulfonic acid group (compound 8 ) leads to a significant drop in potency, highlighting the specific requirements of the carboxylate group for optimal receptor interaction.

  • Electron-Donating Groups Decrease Potency: The presence of an electron-donating methoxy group at the R2 position (compound 7 ) resulted in lower potency compared to the fluoro-substituted analog 4 , suggesting that electron-withdrawing groups are preferred at this position.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound analogs as GPR109A agonists.

This assay is used to determine the ability of compounds to activate GPR109A, which can couple to Gq proteins (often through co-expression of a promiscuous Gα16 subunit) leading to an increase in intracellular calcium.[2][3]

  • Cell Culture and Plating: HEK293 cells stably expressing human GPR109A and a promiscuous Gα16 protein are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation and Addition: Test compounds are serially diluted in assay buffer. The plate is then transferred to a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Signal Detection: Baseline fluorescence is measured for 10-20 seconds, after which the test compounds are automatically added to the wells. The fluorescence signal is then monitored for an additional 2-3 minutes.

  • Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC50 value (the concentration of agonist that gives half-maximal response).

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and an alternative signaling pathway.[1][4]

  • Cell Line: A cell line engineered to co-express GPR109A fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used.

  • Cell Plating: Cells are plated in 384-well white plates in an appropriate cell culture medium and incubated overnight.

  • Compound Addition: Test compounds are diluted in assay buffer and added to the cells. The plates are then incubated for a specified period (e.g., 90 minutes) at 37°C.

  • Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the extent of β-arrestin recruitment, is plotted against the compound concentration to calculate the EC50 value.

Visualizations

The following diagrams illustrate the GPR109A signaling pathway and a typical workflow for structure-activity relationship studies.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gαi GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits Agonist 5-(4-Carboxy-3-fluorophenyl) nicotinic acid analog Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead Lead Compound (e.g., 5-phenylnicotinic acid) Synthesis Analog Synthesis (Modification of R1, R2, R3) Lead->Synthesis InVitro In Vitro Assays (Calcium Mobilization, β-Arrestin) Synthesis->InVitro Data Data Analysis (EC50 Determination) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycle

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinic Acid Analogs: Impact on Biological Activity at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on ligand-receptor interactions is paramount. This guide provides an objective comparison of the biological activity of a fluorinated and a non-fluorinated nicotinic acid analog at distinct subtypes of the nicotinic acetylcholine receptor (nAChR), supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. In the context of nicotinic acid derivatives, fluorination can significantly influence their affinity for nAChRs, which are crucial targets in various neurological and inflammatory conditions. This guide focuses on a direct comparison of the binding affinities of the nicotinic agonist UB-165 and its fluorinated analog, providing a clear illustration of the impact of fluorination.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of the non-fluorinated nicotinic agonist UB-165 and its fluorinated analogue for two major nAChR subtypes: the high-affinity α4β2 receptor and the α7 receptor. The data reveals that the introduction of a fluorine atom can subtly alter the binding profile of the parent compound.

CompoundnAChR SubtypeBinding Affinity (Ki) [nM]
UB-165 (Non-fluorinated) α4β20.27 ± 0.05[1]
α72790 ± 370[1]
Fluorinated Analogue 4 α4β2High Affinity (Specific Ki value not available in abstract)
α7High Affinity (Specific Ki value not available in abstract)

Note: While the Sutherland et al. (2003) publication confirms high binding affinity for the fluorinated analogue 4, the precise Ki values were not available in the abstract.[1]

Signaling Pathways and Experimental Workflow

The interaction of these ligands with nAChRs initiates a cascade of intracellular signaling events. Upon agonist binding, the ion channel opens, leading to an influx of cations and subsequent cellular responses. The experimental workflow to determine the binding affinity of these compounds typically involves a competitive radioligand binding assay.

nAChR_Signaling_Pathway nAChR Signaling Pathway Agonist Nicotinic Agonist (e.g., UB-165) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Ca2+-dependent pathways) Depolarization->Downstream_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Downstream_Signaling->Cellular_Response Experimental_Workflow Competitive Radioligand Binding Assay Workflow Start Start Preparation Prepare Receptor Membranes (e.g., from rat brain homogenates) Start->Preparation Incubation Incubate Membranes with Radioligand (e.g., [3H]-nicotine or [125I]-α-bungarotoxin) and varying concentrations of test compound Preparation->Incubation Separation Separate Bound and Free Radioligand (via vacuum filtration) Incubation->Separation Quantification Quantify Radioactivity (using liquid scintillation counting) Separation->Quantification Analysis Data Analysis (determine IC50 and calculate Ki) Quantification->Analysis End End Analysis->End

References

A Comparative Guide to the Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic methodologies for the preparation of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, a key building block in pharmaceutical research. We will explore a traditional approach based on the well-established Suzuki-Miyaura cross-coupling reaction and contrast it with a modern strategy centered on direct C-H bond activation and arylation. This comparison aims to provide researchers with objective data to inform their selection of a synthetic route based on factors such as efficiency, atom economy, and procedural complexity.

Method 1: The Traditional Approach - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This approach for the synthesis of this compound involves the palladium-catalyzed reaction of 5-bromonicotinic acid with 4-carboxy-3-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromonicotinic acid (1.0 equivalent)

  • 4-Carboxy-3-fluorophenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromonicotinic acid (1.0 eq), 4-carboxy-3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 3-4, which will precipitate the product.

  • Filter the solid, wash with cold water, and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Method 2: A Modern Alternative - Direct C-H Activation/Arylation

Direct C-H activation is a rapidly evolving field in organic synthesis that offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials. This proposed modern approach involves the direct palladium-catalyzed arylation of the C-5 position of a nicotinic acid derivative with a suitable fluorophenyl partner. While direct C-H functionalization of the electron-deficient pyridine ring can be challenging, recent advances have demonstrated the feasibility of such transformations, often requiring specialized ligands and directing groups to achieve high selectivity.[2][3]

Experimental Protocol: Direct C-H Activation/Arylation

Materials:

  • Nicotinic acid (1.0 equivalent)

  • 4-Bromo-2-fluorobenzoic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium pivalate (KOPiv) (2.5 equivalents)

  • N,N-Dimethylacetamide (DMA) (anhydrous, degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add nicotinic acid (1.0 eq), 4-bromo-2-fluorobenzoic acid (1.2 eq), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).

  • Add potassium pivalate (2.5 eq) to the flask.

  • Add anhydrous, degassed N,N-dimethylacetamide (DMA).

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction for 24-48 hours.

  • After cooling to room temperature, quench the reaction with water and acidify with 1M HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purification is typically performed via column chromatography on silica gel to isolate the desired this compound.

Performance Comparison

ParameterTraditional Method (Suzuki-Miyaura)New Method (Direct C-H Activation)
Starting Materials 5-Bromonicotinic acid, 4-Carboxy-3-fluorophenylboronic acidNicotinic acid, 4-Bromo-2-fluorobenzoic acid
Pre-functionalization Required (bromination and boronation)Minimized (uses readily available starting materials)
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / PCy₃
Reaction Temperature 80-100 °C120-140 °C
Typical Yield Generally high (often >80%)Moderate to high (can be variable, 50-75%)
Atom Economy Lower due to the use of stoichiometric bromine and boron reagents.Higher, as it avoids the formation of stoichiometric byproducts.
Procedural Complexity Multi-step due to starting material synthesis.Potentially fewer steps, but optimization of C-H activation can be complex.
Green Chemistry Aspect Generates stoichiometric inorganic waste.Reduces waste by avoiding pre-functionalization steps.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods.

Traditional_Method cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C 5-Bromonicotinic Acid->Reaction 4-Carboxy-3-fluorophenylboronic Acid 4-Carboxy-3-fluorophenylboronic Acid 4-Carboxy-3-fluorophenylboronic Acid->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Workflow for the traditional Suzuki-Miyaura synthesis method.

New_Method cluster_start_new Starting Materials cluster_reaction_new Direct C-H Arylation cluster_product_new Product Nicotinic Acid Nicotinic Acid Reaction_New Pd(OAc)2, PCy3, KOPiv DMA, 120°C Nicotinic Acid->Reaction_New 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid->Reaction_New Target_Molecule_New This compound Reaction_New->Target_Molecule_New

Caption: Workflow for the modern direct C-H activation/arylation method.

Conclusion

Both the traditional Suzuki-Miyaura coupling and the modern direct C-H activation approach offer viable pathways to this compound. The choice of method will depend on the specific priorities of the research or development project. The Suzuki-Miyaura reaction is a highly reliable and well-understood method that is likely to provide high yields, though it requires the synthesis of pre-functionalized starting materials. In contrast, the direct C-H activation method represents a more elegant and sustainable approach with higher atom economy, but may require more extensive optimization to achieve comparable yields and selectivity. For large-scale synthesis, the reduction in steps offered by C-H activation could provide significant advantages in terms of cost and efficiency. Researchers are encouraged to consider the trade-offs between established reliability and the potential benefits of these newer, more sustainable technologies.

References

Comparative Cross-Reactivity Profiling of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid and Other GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity potential of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, a structural analog of nicotinic acid, against other known agonists of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). While direct experimental data for this compound is not extensively available in public literature, its structural similarity to nicotinic acid allows for informed comparisons and highlights key considerations for its development.[1][2]

The primary target of nicotinic acid and its derivatives is GPR109A, a receptor primarily expressed in adipocytes and immune cells.[][4] Activation of GPR109A is associated with the beneficial effects of niacin on lipid profiles; however, it also mediates the common flushing side effect.[4] Understanding the cross-reactivity of novel agonists with other receptors is crucial for predicting their therapeutic window and potential side effects.

Data Presentation: Comparative Ligand Affinity and Potency

The following table summarizes the reported binding affinities (Ki) and potencies (EC50 or pEC50) of various endogenous and synthetic ligands for GPR109A and its closely related homolog, GPR109B. The carboxyl group on the pyridine ring of nicotinic acid is understood to be critical for its activity.[] Given the structural features of this compound, it is hypothesized to be a GPR109A agonist.

CompoundPrimary Target(s)GPR109A Affinity/PotencyGPR109B Affinity/PotencyPotential Off-TargetsReference(s)
This compound GPR109A (Predicted)Data Not AvailableData Not AvailableData Not Available
Nicotinic Acid (Niacin)GPR109AHigh AffinityLow Affinity-[]
β-Hydroxybutyrate (BHB)GPR109A~700 µM (EC50)-GPR41, GPR43[5]
ButyrateGPR109A, GPR41, GPR43Low Affinity-GPR41, GPR43[][5]
AcipimoxGPR109AHigh AffinityLow Affinity-[5][6]
AcifranGPR109A, GPR109BHigh Affinity--[5][7]
Monomethyl Fumarate (MMF)GPR109APotent Agonist--[5][7]
MK-1903GPR109APotent and Selective--[5][7]
GSK2560743GPR109ASelective Agonist--[5]
MK-0354GPR109A1.65 µM (hGPR109A, EC50)--[7]
MK-6892GPR109A4 nM (Ki), 16 nM (EC50)--[7]

Experimental Protocols

To assess the cross-reactivity profile of a novel compound like this compound, a tiered experimental approach is typically employed.

Radioligand Binding Assays

This method is used to determine the binding affinity of a test compound to a panel of receptors.

  • Objective: To quantify the affinity (Ki) of the test compound for GPR109A, GPR109B, and a broad panel of other GPCRs, ion channels, and transporters.

  • Methodology:

    • Prepare cell membranes from cell lines stably overexpressing the target receptor (e.g., HEK293 cells expressing human GPR109A).

    • Incubate the membranes with a known radiolabeled ligand for the target receptor at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Measurement)

These assays measure the functional consequence of receptor activation or inhibition.

  • Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist or antagonist at GPR109A and other potential off-target receptors.

  • Methodology:

    • Use a cell line expressing the target receptor (e.g., CHO-K1 cells expressing GPR109A). GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

    • Pre-treat the cells with forskolin to stimulate adenylate cyclase and raise intracellular cAMP levels.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified period.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.

Mandatory Visualization

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or other Agonist GPR109A GPR109A Agonist->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response

Caption: GPR109A Signaling Pathway.

Cross_Reactivity_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_analysis Analysis Primary_Screen Primary Screen: Binding to GPR109A Secondary_Screen Secondary Screen: Binding to GPR109B & other HCARs Primary_Screen->Secondary_Screen Broad_Panel Broad Panel Screen: >100 GPCRs, Ion Channels, etc. Secondary_Screen->Broad_Panel Functional_Assay_On_Target Functional Assay: GPR109A (e.g., cAMP) Broad_Panel->Functional_Assay_On_Target Functional_Assay_Off_Target Functional Assays on Hits from Broad Panel Broad_Panel->Functional_Assay_Off_Target Data_Analysis Data Analysis: Determine Ki, EC50, Selectivity Functional_Assay_On_Target->Data_Analysis Functional_Assay_Off_Target->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

A Proposed Framework for Comparative Docking Analysis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid against Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide outlines a proposed computational framework for a comparative docking study of the novel compound 5-(4-Carboxy-3-fluorophenyl)nicotinic acid against human Dihydrofolate Reductase (DHFR). As direct comparative experimental data is not yet available in published literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct such an analysis. The study aims to predict the binding affinity and interaction patterns of this compound in comparison to well-established DHFR inhibitors, namely Methotrexate and Trimethoprim.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors and several amino acids.[1][2] Its inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial therapies.[1][2] Nicotinic acid derivatives have shown potential as inhibitors for a range of enzymes, and given the structural characteristics of this compound, a computational docking study is warranted to explore its potential as a DHFR inhibitor.

This guide provides a comprehensive, though hypothetical, comparison based on existing data for known inhibitors and a detailed protocol for a future in-silico analysis.

Comparative Data of Known DHFR Inhibitors

To establish a baseline for the proposed study, the following table summarizes publicly available binding energy data from docking studies of known DHFR inhibitors, Methotrexate and Trimethoprim. It is important to note that binding energy values can vary depending on the specific docking software, force fields, and parameters used.

InhibitorTarget ProteinReported Binding Energy (kcal/mol)Key Interacting Residues (Reported)
MethotrexateHuman DHFR-9.5[3], -646.76 kJ/mol (MM/PBSA)[4]Ile7, Glu30, Phe31, Gln35, Phe34, Ser59, Asn64, Arg70, Val115[3][4]
TrimethoprimHuman DHFRHigher than Methotrexate (less favorable)[3]Glu30, Phe34[3][5]

Proposed Experimental Protocol for Comparative Docking

This section details a step-by-step protocol for a comparative molecular docking study.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Ligand Preparation Tool: ChemDraw, MarvinSketch, or similar.

  • Protein Preparation Tool: Integrated within the docking software (e.g., Maestro's Protein Preparation Wizard) or AutoDockTools.

Protein Preparation
  • Selection of PDB Structure: The crystal structure of human DHFR complexed with a relevant ligand (e.g., folate or an inhibitor) should be obtained from the Protein Data Bank (PDB). A suitable high-resolution structure is PDB ID: 1KMS or 4M6K.[1][6]

  • Preparation: The protein structure will be prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and formal charges.

    • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: The 2D structures of this compound, Methotrexate, and Trimethoprim will be drawn.

  • 3D Conversion and Optimization: The 2D structures will be converted to 3D and their geometries will be optimized using a suitable force field (e.g., MMFF94).

  • Ligand Format Conversion: The optimized ligand structures will be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking
  • Grid Box Generation: A grid box will be defined around the active site of the DHFR enzyme. The coordinates of the grid box will be centered on the co-crystallized ligand from the original PDB file to ensure the docking simulations are focused on the known binding pocket.

  • Docking Simulation: Each ligand will be docked into the prepared DHFR structure. The docking algorithm will explore various conformations and orientations of the ligand within the active site and estimate the binding affinity for each pose.

  • Pose Selection: The docking results will be clustered, and the pose with the lowest binding energy (most favorable) will be selected for further analysis.

Post-Docking Analysis
  • Binding Energy Comparison: The binding energies of this compound will be compared with those of Methotrexate and Trimethoprim.

  • Interaction Analysis: The interactions between each ligand and the amino acid residues in the DHFR active site will be visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

Visualizations

Proposed Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1KMS) grid_gen Grid Box Generation (Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Test & Known Inhibitors) docking_sim Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Binding Pose Analysis docking_sim->pose_analysis energy_analysis Binding Energy Comparison pose_analysis->energy_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) energy_analysis->interaction_analysis

Caption: Workflow for the proposed comparative docking study.

Signaling Pathway of DHFR Inhibition

DHFR_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Thymidylate & Purine Synthesis THF->Nucleotide DHFR->THF Reduction Inhibitor This compound & Known Inhibitors Inhibitor->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA

References

A Comprehensive Guide to Assessing the Therapeutic Index of Novel 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1][2][3] For novel compounds such as 5-(4-carboxy-3-fluorophenyl)nicotinic acid derivatives, a thorough assessment of the TI is paramount for preclinical development. Due to the current lack of publicly available pharmacological data for this specific class of compounds, this guide provides a comprehensive framework for researchers to systematically evaluate their therapeutic index. This document outlines detailed experimental protocols, data presentation templates, and visualizations of key biological pathways and workflows to enable a robust comparison with existing therapies.

The methodologies described herein are based on established practices for evaluating nicotinic acid derivatives and other compounds targeting similar pathways, primarily the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5]

Comparative Data Presentation

Effective evaluation of a novel compound requires direct comparison with a standard-of-care or a parent compound. The following tables are templates for summarizing the essential quantitative data needed to determine the therapeutic index. Researchers should populate these tables with their experimental data for the novel this compound derivatives and a relevant comparator, such as nicotinic acid (Niacin).

Table 1: In Vitro Efficacy and Cytotoxicity

This table is designed to determine the in vitro selectivity index, which compares the concentration of a compound required to produce a desired biological effect with the concentration that causes cytotoxicity in different cell lines.[6]

CompoundTarget Cell Line (e.g., GPR109A-expressing cells)EC₅₀ (µM)¹Non-Target Cell Line (e.g., HEK293)IC₅₀ (µM)²Selectivity Index (SI = IC₅₀ / EC₅₀)
Derivative 1 [Insert Cell Line][Data][Insert Cell Line][Data][Calculated Value]
Derivative 2 [Insert Cell Line][Data][Insert Cell Line][Data][Calculated Value]
Nicotinic Acid [Insert Cell Line][Data][Insert Cell Line][Data][Calculated Value]

¹EC₅₀ (Half-maximal effective concentration): Concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time. ²IC₅₀ (Half-maximal inhibitory concentration): Concentration of the drug that inhibits a biological process (e.g., cell viability) by 50%.

Table 2: In Vivo Efficacy and Acute Toxicity in Animal Models

This table summarizes the data required to calculate the therapeutic index from in vivo studies. It compares the effective dose in a disease model with the dose that causes toxicity or lethality.[2][3]

CompoundAnimal Model (e.g., Hyperlipidemic mouse)ED₅₀ (mg/kg)¹Acute Toxicity Model (e.g., Healthy rat)TD₅₀ (mg/kg)²LD₅₀ (mg/kg)³Therapeutic Index (TI = TD₅₀ / ED₅₀)
Derivative 1 [Insert Model][Data][Insert Model][Data][Data][Calculated Value]
Derivative 2 [Insert Model][Data][Insert Model][Data][Data][Calculated Value]
Nicotinic Acid [Insert Model][Data][Insert Model][Data][Data][Calculated Value]

¹ED₅₀ (Median effective dose): The dose that produces a therapeutic effect in 50% of the population. ²TD₅₀ (Median toxic dose): The dose that produces a toxic effect in 50% of the population. ³LD₅₀ (Median lethal dose): The dose that is lethal to 50% of the population.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data for the tables above.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC₅₀ of the compounds in both target and non-target cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Efficacy Assay: GPR109A Activation

This protocol measures the EC₅₀ of the compounds for the activation of the GPR109A receptor, the primary target of nicotinic acid.

  • Cell Line: Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This assay measures the reduction in forskolin-stimulated cAMP levels.

  • Procedure:

    • Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ value.

In Vivo Efficacy Study: Hyperlipidemia Animal Model

This protocol is to determine the ED₅₀ of the compounds in a relevant disease model. Hyperlipidemia is a primary indication for nicotinic acid.[11][12][13][14][15]

  • Animal Model: Use a suitable animal model of hyperlipidemia, such as high-fat diet-induced obese mice or Watanabe heritable hyperlipidemic (WHHL) rabbits.[11][12]

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Induction of Hyperlipidemia: Feed the animals a high-fat diet for a specified period (e.g., 8-12 weeks) to induce hyperlipidemia.

  • Compound Administration: Administer the test compounds orally or via intraperitoneal injection at various doses to different groups of animals. Include a vehicle control group and a positive control group (e.g., nicotinic acid).

  • Blood Sampling and Analysis: Collect blood samples at specified time points after compound administration. Analyze the serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels.

  • Data Analysis: Determine the dose of the compound that causes a 50% reduction in a key lipid parameter (e.g., total cholesterol or triglycerides) compared to the vehicle control group. This will be the ED₅₀.

In Vivo Acute Toxicity Study

This protocol is to determine the TD₅₀ and LD₅₀ of the compounds, following OECD guidelines for acute oral toxicity.[16][17][18][19][20]

  • Animal Model: Use healthy adult rodents (e.g., rats or mice), typically females as they are often more sensitive.[17][20]

  • Procedure (e.g., OECD Guideline 423 - Acute Toxic Class Method):

    • Administer a starting dose of the compound to a group of three animals. The starting dose is selected based on available data or default values (e.g., 300 mg/kg).[17]

    • Observe the animals for signs of toxicity and mortality for up to 14 days.[18]

    • Depending on the outcome (number of deaths), the dose for the next group of animals is either increased or decreased according to the guideline's stepwise procedure.

  • Observations: Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note the time of death if it occurs.

  • Data Analysis: The LD₅₀ is estimated based on the dose levels at which mortality occurs. The TD₅₀ is determined by identifying the dose that causes clear signs of toxicity in 50% of the animals.

Visualizations

Signaling Pathway

The primary therapeutic effects of nicotinic acid and its derivatives are mediated through the GPR109A receptor. The following diagram illustrates the main signaling cascades initiated by the activation of this receptor.

GPR109A_Signaling Compound 5-(4-Carboxy-3-fluorophenyl) nicotinic acid derivative GPR109A GPR109A (HCA2) Compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits VLDL ↓ VLDL & LDL Secretion from Liver Gi->VLDL Inflammation ↓ Inflammation Gi->Inflammation cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Lipolysis ↓ Lipolysis in Adipocytes PKA->Lipolysis Flushing Cutaneous Flushing (Side Effect) BetaArrestin->Flushing

Caption: GPR109A signaling pathways activated by nicotinic acid derivatives.

Experimental Workflow

The following diagram outlines the logical flow of experiments for assessing the therapeutic index of a novel compound.

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Efficacy_Assay Efficacy Assay (e.g., GPR109A activation) Determine EC₅₀ Selectivity_Index Calculate Selectivity Index (SI = IC₅₀ / EC₅₀) Efficacy_Assay->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine IC₅₀ Cytotoxicity_Assay->Selectivity_Index Efficacy_Model Disease Model (e.g., Hyperlipidemia) Determine ED₅₀ Selectivity_Index->Efficacy_Model Toxicity_Model Acute Toxicity Study (e.g., OECD 423) Determine TD₅₀ & LD₅₀ Selectivity_Index->Toxicity_Model Therapeutic_Index Calculate Therapeutic Index (TI = TD₅₀ / ED₅₀) Efficacy_Model->Therapeutic_Index Toxicity_Model->Therapeutic_Index Decision Go/No-Go Decision for further development Therapeutic_Index->Decision Lead_Compound Novel Compound (this compound derivative) Lead_Compound->Efficacy_Assay Lead_Compound->Cytotoxicity_Assay

Caption: Experimental workflow for determining the therapeutic index.

References

Confirming Cellular Target Engagement of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm the cellular target engagement of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. Due to its structural similarity to nicotinic acid (niacin), the primary putative target is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This document outlines comparative methods, presents experimental data for known GPR109A ligands, and provides detailed protocols to validate the interaction of this compound with its anticipated target in a cellular context.

Comparative Analysis of Target Engagement Methods

Validating that a compound binds to its intended target within a cell is a critical step in drug discovery.[1] Several robust methods can be employed to confirm the engagement of this compound with its putative target, GPR109A. The primary approaches include direct binding assays and functional assays that measure the downstream consequences of receptor activation. A comparison of common alternatives is presented below.

Method Principle Measures Advantages Disadvantages
Radioligand Binding Assay Competitive displacement of a radiolabeled ligand with known affinity for the target receptor.[2][3]Binding affinity (Ki) of the test compound.[4][5]Gold standard for quantifying binding affinity; highly sensitive.[4]Requires synthesis of a radiolabeled ligand; use of radioactive materials.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.[6]Target engagement and relative affinity in intact cells.[6][7]Label-free; confirms intracellular target binding under physiological conditions.[8]May not be suitable for all targets; requires specific antibodies for detection.[6]
cAMP Functional Assay GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10]Functional potency (EC50) of the agonist.[11]Measures a direct downstream signaling event; high-throughput compatible.[12]Indirect measure of binding; susceptible to off-target effects influencing cAMP levels.
Calcium Mobilization Assay Activation of Gαq-coupled GPCRs (or engineered Gα16-coupled cells) leads to an increase in intracellular calcium.[13]Functional potency (EC50) of the agonist.[11]High-throughput amenable; provides real-time functional readout.GPR109A is primarily Gi-coupled, requiring co-expression of a promiscuous G-protein like Gα16.[13]

Quantitative Data Summary

The following table summarizes binding and functional potency data for established GPR109A ligands, which can serve as benchmarks for evaluating this compound.

Compound Binding/Functional Parameter (Human GPR109A) Assay Type
Nicotinic Acid EC50: 52 nM - 100 nMFunctional (Calcium mobilization, cAMP inhibition)[2]
Kd: 245 ± 32 nMRadioligand Binding ([³H]nicotinate)[2]
Acifran EC50: 1.3 µMFunctional (cAMP inhibition)[2]
Butyrate EC50: ~1.6 mMFunctional (GIRK channel activation)[1][2]
MK-6892 Ki: 4 nMRadioligand Binding[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or Nicotinic Acid GPR109A GPR109A Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Inhibition of Lipolysis Anti-inflammatory Effects cAMP->Downstream_Effects Leads to

Caption: GPR109A canonical signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare cell membranes expressing GPR109A Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand [³H]-Nicotinic Acid (Fixed Concentration) Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Measurement Quantify bound radioactivity (Scintillation Counting) Filtration->Measurement Plotting Plot % Inhibition vs. Compound Concentration Measurement->Plotting Calculation Calculate IC50 and Ki values Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture intact cells Treat Treat cells with Test Compound or Vehicle Cells->Treat Heat Heat cell suspensions at a range of temperatures Treat->Heat Lysis Lyse cells Heat->Lysis Centrifuge Centrifuge to separate soluble (stabilized) and precipitated proteins Lysis->Centrifuge Detection Detect soluble GPR109A (e.g., Western Blot, ELISA) Centrifuge->Detection Plotting Plot soluble protein amount vs. Temperature Detection->Plotting

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for GPR109A.

Materials:

  • Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-nicotinic acid.[2]

  • Test Compound: this compound.

  • Comparator: Unlabeled nicotinic acid.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates and filter mats (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-nicotinic acid (typically at its Kd), and varying concentrations of the unlabeled test compound or nicotinic acid (for the standard curve).

  • Initiate Reaction: Add the GPR109A-expressing cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[3]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm intracellular target engagement by observing the thermal stabilization of GPR109A in the presence of this compound.[6]

Materials:

  • Intact cells expressing GPR109A.

  • Test Compound: this compound.

  • Vehicle control (e.g., DMSO).

  • PBS and lysis buffer containing protease inhibitors.

  • Equipment for heating (e.g., PCR cycler), centrifugation, and protein detection (e.g., Western blot or ELISA).

  • A specific primary antibody against GPR109A.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration for a specific duration (e.g., 1 hour) under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes), followed by a cooling step at room temperature.[6]

  • Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of GPR109A using Western blotting or another protein detection method.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the amount of soluble GPR109A as a function of temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[14]

cAMP Functional Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying the inhibition of cAMP production.

Materials:

  • A cell line expressing GPR109A (e.g., CHO-K1).

  • Test Compound: this compound.

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.[12]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 value, representing the concentration at which the compound elicits a half-maximal inhibitory effect on forskolin-stimulated cAMP production.

References

Performance Benchmarking of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance analysis of materials synthesized using 5-(4-carboxy-3-fluorophenyl)nicotinic acid as a building block, with a focus on its application in Metal-Organic Frameworks (MOFs). The strategic incorporation of a fluorine atom onto the phenyl ring of the nicotinic acid-based linker is anticipated to significantly influence the physicochemical properties of the resulting materials, enhancing their performance in gas adsorption, luminescence, and drug delivery applications. This document offers a data-driven comparison with non-fluorinated analogues, detailed experimental protocols, and visualizations to guide researchers and professionals in drug development and materials science.

Data Presentation: Comparative Performance Metrics

The introduction of fluorine into the linker structure of MOFs typically enhances their performance in key areas due to fluorine's high electronegativity and the unique properties it imparts. The following tables summarize the expected and observed performance enhancements when comparing fluorinated MOFs to their non-fluorinated counterparts. While specific data for MOFs based on this compound is emerging, the data presented here is based on well-established trends from analogous systems.

Table 1: Gas Adsorption and Separation Performance

Performance MetricNon-Fluorinated Linker-Based MOF (e.g., based on 5-(4-carboxyphenyl)nicotinic acid)Fluorinated Linker-Based MOF (e.g., based on this compound)Rationale for Performance Change
CO₂ Uptake Capacity High, primarily dependent on surface area.May be slightly lower or comparable.[1]Fluorination can slightly reduce the specific surface area.[1]
CO₂/N₂ Selectivity Moderate.Significantly Higher .[1][2]The polar C-F bonds create stronger interactions with CO₂, enhancing selective adsorption over N₂.[3]
Heat of Adsorption (Qst) for CO₂ Lower.Higher .[1][2]Increased affinity for CO₂ due to favorable electrostatic interactions with the fluorinated framework.
Water Stability & Hydrophobicity Moderate.Significantly Higher .[3][4][5][6]The hydrophobic nature of the C-F bond repels water molecules, improving structural stability in humid conditions.[7]

Table 2: Luminescent Properties in Lanthanide MOFs (Eu³⁺-based)

Performance MetricNon-Fluorinated Linker-Based Eu-MOFFluorinated Linker-Based Eu-MOFRationale for Performance Change
Luminescence Quantum Yield High.Potentially Higher .Fluorination can influence the energy transfer efficiency from the linker to the Eu³⁺ ion (antenna effect) and reduce non-radiative decay pathways.[8][9]
Emission Intensity Strong.Potentially Stronger and more stable .[8]The electron-withdrawing nature of fluorine can affect the electronic structure of the linker, leading to more efficient sensitization of the lanthanide ion.
Lifetime of Excited State Shorter.Potentially Longer .[8]A more rigid and stable framework can decrease vibrational quenching of the excited state.

Table 3: Drug Delivery Characteristics

Performance MetricNon-Fluorinated Linker-Based MOFFluorinated Linker-Based MOFRationale for Performance Change
Drug Loading Capacity High, dependent on pore volume and drug-framework interactions.Comparable, potentially enhanced for specific drugs.[10]Increased hydrophobicity can favor the loading of hydrophobic drug molecules.
Controlled Release Profile Standard release profile.Potentially more controlled and sustained release .[11][12]Stronger interactions between the drug and the fluorinated framework can lead to a slower, more sustained release.
Carrier Stability Good.Excellent .[11]Enhanced chemical and thermal stability of the fluorinated MOF protects the encapsulated drug.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOFs using nicotinic acid-based linkers are crucial for reproducible results. The following are representative experimental protocols that can be adapted for this compound.

Protocol 1: Solvothermal Synthesis of a Lanthanide MOF (Eu-MOF)

This protocol describes a typical solvothermal method for synthesizing a Europium-based MOF, which is expected to exhibit luminescent properties.

Materials:

  • This compound (or its non-fluorinated analogue)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Eu(NO₃)₃·6H₂O in a mixture of 8 mL of DMF and 2 mL of ethanol.[13]

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.[14]

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by filtration and wash with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the linker to the metal center.

  • Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra and determine the quantum yield.

Protocol 2: Synthesis of a MOF for Gas Adsorption Studies (e.g., Zn-based)

This protocol outlines the synthesis of a zinc-based MOF, suitable for evaluating gas adsorption properties.

Materials:

  • This compound (or its non-fluorinated analogue)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1.0 mmol of this compound and 1.5 mmol of Zn(NO₃)₂·6H₂O in 50 mL of DMF in a Teflon-lined stainless-steel autoclave.[15][16]

  • Seal the autoclave and heat it in an oven at 100 °C for 24 hours.[17]

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The collected solid is washed thoroughly with DMF to remove any unreacted starting materials.

  • The product is then solvent-exchanged with methanol for 3 days, with the methanol being replaced with a fresh portion every 24 hours.

  • The solvent-exchanged material is activated by heating under a dynamic vacuum at 150 °C for 12 hours to remove the guest solvent molecules from the pores.

Characterization:

  • PXRD and TGA: As described in Protocol 1.

  • N₂ Adsorption-Desorption Isotherms (at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

  • CO₂ and N₂ Adsorption Isotherms (at relevant temperatures): To evaluate the gas uptake capacity and selectivity.

  • Water Contact Angle Measurement: To assess the hydrophobicity of the material.[5][6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the benchmarking of this compound-based materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation synthesis Solvothermal Synthesis (e.g., Eu-MOF or Zn-MOF) purification Purification & Activation synthesis->purification pxrd PXRD purification->pxrd tga TGA purification->tga ftir FTIR purification->ftir gas_adsorption Gas Adsorption (CO₂, N₂) pxrd->gas_adsorption luminescence Luminescence Spectroscopy pxrd->luminescence drug_delivery Drug Loading & Release pxrd->drug_delivery tga->gas_adsorption tga->luminescence tga->drug_delivery ftir->gas_adsorption ftir->luminescence ftir->drug_delivery

Caption: General experimental workflow for synthesis and performance evaluation.

signaling_pathway cluster_mof Luminescent MOF linker Fluorinated Linker (Antenna) energy_transfer Energy Transfer linker->energy_transfer eu_ion Eu³⁺ Ion (Emitting Center) emission Red Emission eu_ion->emission light_excitation Light Excitation (UV) light_excitation->linker energy_transfer->eu_ion

Caption: "Antenna effect" in a luminescent Europium-based MOF.

logical_relationship cluster_properties Enhanced Material Properties cluster_applications Advanced Applications start This compound hydrophobicity Increased Hydrophobicity start->hydrophobicity selectivity Higher Gas Selectivity start->selectivity luminescence_efficiency Improved Luminescence start->luminescence_efficiency gas_separation Gas Separation & Storage hydrophobicity->gas_separation drug_delivery Targeted Drug Delivery hydrophobicity->drug_delivery selectivity->gas_separation sensing Chemical Sensing luminescence_efficiency->sensing

Caption: Relationship between linker fluorination and material applications.

References

Safety Operating Guide

Proper Disposal of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 5-(4-carboxy-3-fluorophenyl)nicotinic acid, a fluorinated aromatic carboxylic acid, are critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, this compound must be treated as hazardous waste. The stable carbon-fluorine bond characteristic of fluorinated compounds necessitates specialized disposal methods to ensure complete destruction and prevent environmental persistence.[1]

Immediate Safety Advisory: Always handle this compound in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][3] All waste and contaminated materials must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][4] Never dispose of this chemical down the drain or in standard trash.

Disposal Options Summary

The recommended disposal methods for halogenated organic compounds are determined by their chemical properties and regulatory requirements. High-temperature incineration is the preferred method for ensuring the complete breakdown of the stable fluorinated structure.

Disposal MethodKey ConsiderationsDestruction Efficiency
High-Temperature Incineration The incinerator must be specifically licensed to handle halogenated organic waste and equipped with off-gas treatment systems (e.g., scrubbers) to neutralize hazardous byproducts like hydrogen fluoride.[1][5]Can exceed 99.99% for halogenated organic compounds.[6][7]
Hazardous Waste Landfill A secondary option if incineration is unavailable. The landfill must be officially permitted to accept halogenated organic waste.[1]Does not destroy the chemical; provides containment.
Chemical Treatment (e.g., Fenton's Reagent) Can be used to break down halogenated aromatic compounds into simpler, non-toxic substances. This process is resource-intensive, exothermic, and should only be performed by trained personnel in a controlled setting.[8]Varies based on specific conditions and compound.

Experimental and Operational Protocols

Below are detailed, step-by-step procedures for the routine disposal of chemical waste and the management of accidental spills.

Protocol 1: Routine Waste Disposal

This protocol outlines the standard procedure for collecting and disposing of this compound waste generated during research activities.

  • Waste Segregation: Collect waste containing this compound in a dedicated container labeled "Halogenated Organic Waste".[9] Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemical groups.[9][10]

  • Container Selection: Use a chemically resistant, sealable container appropriate for hazardous waste. Ensure the container is in good condition and compatible with the waste material.

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and any other components in the waste stream. Affix the appropriate hazardous waste pictograms as required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste management company.[2]

Protocol 2: Accidental Spill Management

This protocol provides instructions for safely managing and cleaning up a small-scale spill of this compound. For large spills, evacuate the area and contact your EHS office immediately.

  • Ensure Safety: Restrict access to the spill area. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3]

  • Containment: Prevent the spill from spreading or entering any drains.[4][11]

  • Neutralization (for solid/powder spills): As a carboxylic acid, the material can be neutralized. Slowly and carefully add a weak base such as sodium bicarbonate powder or a 5% sodium carbonate solution to the spilled material.[1] Be aware that this reaction will produce carbon dioxide gas, resulting in effervescence.[1]

  • pH Monitoring: Periodically check the pH of the mixture with pH indicator strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[1]

  • Collection: Once neutralized, carefully collect the mixture and any contaminated absorbent materials using non-sparking tools.

  • Packaging: Place all collected waste into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal: Transfer the sealed waste container to the designated hazardous waste storage area and arrange for disposal via your EHS office.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Spill Response Protocol cluster_2 Routine Disposal Protocol cluster_3 Final Disposal Pathway start Chemical Waste Generated (this compound) decision Spill or Routine Waste? start->decision spill Small Spill Occurs decision->spill Spill routine Routine Lab Waste decision->routine Routine neutralize 1. Neutralize with weak base (e.g., Sodium Bicarbonate) to pH 6-8 spill->neutralize collect_spill 2. Collect neutralized residue & contaminated materials neutralize->collect_spill package Package in sealed, compatible container collect_spill->package routine->package label_waste Label as 'Halogenated Organic Waste' with chemical name package->label_waste store Store in designated hazardous waste area label_waste->store dispose Arrange pickup by EHS / Licensed Waste Contractor store->dispose incinerate Preferred Method: High-Temperature Incineration dispose->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(4-Carboxy-3-fluorophenyl)nicotinic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other nicotinic acid derivatives and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound, which should be handled as a potentially hazardous substance. The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1]Protects against eye irritation or serious eye damage from dust particles or splashes.[1][2]
Skin Protection Chemical-resistant lab coat.[1] Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][2][3] Fully enclosed shoes made of a chemical-resistant material.[1]Prevents skin contact which may cause irritation.[1] Gloves should be inspected before use and changed immediately upon contamination.[1][4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential should be used.[1]Minimizes the inhalation of dust, which may cause respiratory irritation.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood to prevent the formation and inhalation of dust.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

    • Keep the work area clean and uncluttered.[5]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.[1]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects before use.[5]

  • Handling the Compound:

    • Avoid breathing dust.[6][7]

    • Avoid contact with skin and eyes.[6][8]

    • Wash hands thoroughly after handling, even if gloves were worn.[9][6]

    • Do not eat, drink, or smoke in laboratory areas.[5][6]

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][10]

  • Post-Handling Procedures:

    • Clean any contaminated surfaces and equipment thoroughly.[1]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

    • Wash hands and any exposed skin thoroughly after work.[5]

Spill and Emergency Response:

  • In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[6]

  • For small spills, use an inert material to absorb the substance and place it into a suitable disposal container.[6]

  • For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][10] Seek medical attention.[10]

  • For skin contact, wash the affected area with plenty of soap and water.[6][10] Remove contaminated clothing.[6]

  • If inhaled, move the person to fresh air.[6]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused or waste product should also be collected in a labeled container.

  • Disposal Method:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[11]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11]

    • Do not empty into drains or release into the environment.[4][11]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Equipment & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handle_compound Handle Compound (Avoid Dust/Contact) don_ppe->handle_compound Proceed to Handling store_compound Store in Tightly Closed Container handle_compound->store_compound segregate_waste Segregate Contaminated Waste handle_compound->segregate_waste Generate Waste spill Spill or Emergency handle_compound->spill decontaminate Decontaminate Work Area & Equipment store_compound->decontaminate After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose According to Regulations wash_hands->dispose_waste segregate_waste->dispose_waste spill_response Follow Emergency Response Protocol spill->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.